tert-Butyl 4-bromo-2-nitrobenzoate
Description
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Properties
IUPAC Name |
tert-butyl 4-bromo-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQHGCOHRFRRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649985 | |
| Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890315-72-7 | |
| Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-bromo-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes relevant spectral data and safety information. The guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work.
Introduction
This compound (CAS Number: 890315-72-7) is a substituted aromatic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and a nitro group, allows for diverse chemical modifications. The bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization. This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 890315-72-7 | [1][3][4] |
| Molecular Formula | C₁₁H₁₂BrNO₄ | [3][4] |
| Molecular Weight | 302.12 g/mol | [3][4] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents | |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis
The primary synthetic route to this compound involves the esterification of 4-bromo-2-nitrobenzoic acid with a tert-butyl source, such as 2-bromo-2-methylpropane.[2][3]
General Reaction Scheme
Caption: General synthesis of this compound.
Detailed Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure can be adapted from the synthesis of similar esters. The following is a representative protocol based on the esterification of a carboxylic acid with an alkyl halide.
Materials:
-
4-Bromo-2-nitrobenzoic acid (1.0 eq)
-
2-Bromo-2-methylpropane (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-bromo-2-nitrobenzoic acid in DMF, add potassium carbonate.
-
Add 2-bromo-2-methylpropane to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl group. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm). The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (typically δ 1.5-1.6 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the aromatic carbons, the ester carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
C=O stretch (ester): ~1720-1740 cm⁻¹
-
NO₂ stretch (asymmetric and symmetric): ~1530 cm⁻¹ and ~1350 cm⁻¹
-
C-O stretch (ester): ~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹
-
C-Br stretch: ~500-600 cm⁻¹
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments.
Applications in Drug Development
This compound is a key intermediate in the synthesis of more complex molecules with potential biological activity.[2] A primary application is its use in the preparation of 2-amino-4-bromobenzoate derivatives.[2] This transformation is typically achieved through the reduction of the nitro group to an amine. These amino-bromo-benzoate scaffolds are versatile precursors for the synthesis of various heterocyclic compounds and other complex organic molecules that are of interest in drug discovery programs.
Caption: Synthetic utility in drug development.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests that it should be handled with care. Similar brominated and nitrated aromatic compounds are often classified as irritants to the skin, eyes, and respiratory system.[5] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the supplier's SDS.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of pharmaceutical research and development. This technical guide has provided a consolidated resource of its known properties, a representative synthetic protocol, and its applications. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.
References
tert-Butyl 4-bromo-2-nitrobenzoate chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of tert-butyl 4-bromo-2-nitrobenzoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical structure, IUPAC name, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Structure and Nomenclature
This compound is an aromatic carboxylic acid ester. The molecule consists of a benzene ring substituted with a bromo group at position 4, a nitro group at position 2, and a tert-butyl ester group at position 1.
-
IUPAC Name: this compound
-
Chemical Formula: C₁₁H₁₂BrNO₄
-
Canonical SMILES: CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)--INVALID-LINK--[O-]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. It should be noted that while some physical properties are readily available, experimental spectroscopic data such as specific NMR chemical shifts are not widely reported in publicly available literature.
| Property | Value | Source |
| Molecular Weight | 302.12 g/mol | [1] |
| CAS Number | 890315-72-7 | [1] |
| Appearance | Not specified in literature | N/A |
| Melting Point | Not specified in literature | N/A |
| Boiling Point | Not specified in literature | N/A |
| Density | Not specified in literature | N/A |
| Purity | Typically available at ≥95% | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound is the esterification of 4-bromo-2-nitrobenzoic acid with a tert-butyl source.[1] A common method involves the reaction with tert-butanol under acidic conditions.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a general procedure for the synthesis of tert-butyl esters from carboxylic acids and tert-butanol, which can be adapted for the synthesis of this compound.
Materials:
-
4-bromo-2-nitrobenzoic acid
-
tert-Butanol (excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Anhydrous Magnesium Sulfate (MgSO₄) or other suitable drying agent
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add 4-bromo-2-nitrobenzoic acid, an excess of tert-butanol, and a suitable organic solvent such as dichloromethane.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Logical Workflow for Synthesis
The synthesis of this compound follows a straightforward esterification pathway. The logical workflow for this process is depicted below.
Caption: Synthesis workflow for this compound.
Signaling Pathways and Further Applications
This compound is primarily used as a building block in the synthesis of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of coupling reactions. The bromo substituent also provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity. These transformations are pivotal in the synthesis of novel pharmaceutical candidates.
The logical relationship for the utility of this compound in further synthetic transformations is illustrated below.
Caption: Synthetic utility of this compound.
References
Physical and chemical properties of tert-Butyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-bromo-2-nitrobenzoate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctional structure, featuring a bulky tert-butyl ester protecting group, a reactive bromine atom, and a reducible nitro group, makes it a versatile building block for the construction of various molecular scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications in drug development.
Physical and Chemical Properties
While some specific experimental values for this compound are not widely published, its properties can be inferred from available data and comparison with structurally similar compounds. It is important for researchers to verify these properties through experimental analysis.
| Property | Value | Source/Comment |
| CAS Number | 890315-72-7 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO₄ | [1] |
| Molecular Weight | 302.12 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Based on related compounds |
| Melting Point | Not explicitly reported. Likely a low to moderate melting solid. | Requires experimental determination |
| Boiling Point | Not explicitly reported. Predicted to be high due to molecular weight and polarity. | Requires experimental determination under vacuum to prevent decomposition. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Low solubility in water is anticipated. | Requires experimental determination |
| Storage Temperature | Room Temperature, sealed in a dry environment. | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the esterification of 4-bromo-2-nitrobenzoic acid.
Experimental Protocol: Esterification of 4-bromo-2-nitrobenzoic acid
This protocol is based on general esterification procedures and may require optimization.
Materials:
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4-bromo-2-nitrobenzoic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitrobenzoic acid (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane.
-
Add tert-Butanol (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of dichloromethane.
-
Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Spectral Data (Predicted)
¹H NMR (CDCl₃, 400 MHz):
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δ 8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the bromine.
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δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the nitro group.
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δ 7.6-7.8 ppm (dd, 1H): Aromatic proton meta to both bromine and nitro groups.
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δ 1.6 ppm (s, 9H): Protons of the tert-butyl group.
¹³C NMR (CDCl₃, 101 MHz):
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δ 164-166 ppm: Carbonyl carbon of the ester.
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δ 148-150 ppm: Aromatic carbon attached to the nitro group.
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δ 135-138 ppm: Aromatic carbon attached to the bromine.
-
δ 130-134 ppm: Aromatic carbons.
-
δ 125-128 ppm: Aromatic carbons.
-
δ 83-85 ppm: Quaternary carbon of the tert-butyl group.
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δ 28 ppm: Methyl carbons of the tert-butyl group.
FT-IR (KBr, cm⁻¹):
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~2980 cm⁻¹: C-H stretch (aliphatic, tert-butyl).
-
~1730 cm⁻¹: C=O stretch (ester).
-
~1530 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretch.
-
~1250 cm⁻¹: C-O stretch (ester).
-
~1100 cm⁻¹: C-Br stretch.
Mass Spectrometry (EI):
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M⁺: The molecular ion peak at m/z 301/303 (due to bromine isotopes) may be observed.
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[M - 57]⁺: A significant fragment corresponding to the loss of the tert-butyl group (m/z 244/246).
-
[M - 101]⁺: Fragment corresponding to the loss of the tert-butoxycarbonyl group.
Chemical Reactivity and Applications in Drug Development
This compound is a valuable intermediate due to its distinct reactive sites.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, a crucial transformation for introducing a key functional group in many active pharmaceutical ingredients (APIs).
Experimental Protocol: Reduction to tert-Butyl 2-amino-4-bromobenzoate
This protocol is a general method for nitro group reduction and may require optimization.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, create a suspension of this compound (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (1.0 eq.) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-Butyl 2-amino-4-bromobenzoate.
Nucleophilic Substitution of Bromine
The bromine atom on the aromatic ring is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. This reactivity is enhanced by the electron-withdrawing nitro group.
Application in the Synthesis of Lonafarnib Intermediate: A key application of this compound is in the synthesis of precursors to drugs like Lonafarnib. After reduction of the nitro group to an amine, the resulting tert-butyl 2-amino-4-bromobenzoate can undergo various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position to build more complex molecular architectures.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.
Conclusion
This compound is a strategically important building block in organic synthesis, offering multiple avenues for molecular elaboration. Its utility in the preparation of key pharmaceutical intermediates underscores its significance in drug discovery and development. While some physical and spectral data require further experimental confirmation, the synthetic routes and reaction pathways outlined in this guide provide a solid foundation for its use in the laboratory. Researchers are encouraged to perform thorough characterization and optimization of the described protocols to ensure safe and efficient application of this versatile compound.
References
Technical Guide to the Solubility of tert-Butyl 4-bromo-2-nitrobenzoate
Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for tert-Butyl 4-bromo-2-nitrobenzoate. This guide provides a qualitative solubility profile based on the compound's chemical structure, a detailed experimental protocol for determining quantitative solubility, and a comparative analysis of structurally similar compounds. The principles and methodologies described are directly applicable to solubility studies for this compound.
Introduction
This compound (CAS No. 890315-72-7) is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its molecular structure, featuring a bulky non-polar tert-butyl group, a polar nitro group, and a halogenated aromatic ring, results in a nuanced solubility profile. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, designing effective purification strategies such as crystallization, and developing formulations. This document serves as a technical resource, offering a predictive analysis of solubility and a robust protocol for its empirical determination.
Predicted Solubility Profile
While quantitative data is not available in the literature, a qualitative assessment can be made based on the principle of "like dissolves like."[2] The molecule's polarity is influenced by the opposing characteristics of the non-polar tert-butyl ester group and the polar nitro group.
Key Structural Features Influencing Solubility:
-
Tert-butyl Ester Group: This large, aliphatic group significantly increases the non-polar character of the molecule, favoring solubility in non-polar to moderately polar solvents.
-
Nitro Group (-NO₂): A strong electron-withdrawing and polar group that can engage in dipole-dipole interactions, enhancing solubility in polar aprotic solvents.
-
Bromo Group (-Br): Contributes to the overall molecular weight and introduces some polarity.
-
Aromatic Ring: Provides a hydrophobic surface area.
Based on these features, a predicted solubility trend is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High to Moderate | The polarity of these solvents can solvate the nitro group, while their organic character accommodates the bulk of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds with mixed polarity. |
| Aromatic | Toluene, Benzene | Moderate to Low | The non-polar nature of these solvents will interact favorably with the benzene ring and tert-butyl group, but less so with the nitro group. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The bulky tert-butyl group may sterically hinder effective solvation by hydrogen-bonding solvents. |
| Non-Polar | Hexane, Heptane | Low | The molecule's polarity, primarily from the nitro group, is too high for significant solubility in purely aliphatic solvents. |
| Aqueous | Water | Insoluble | The large hydrophobic structure dominates, making the compound insoluble in water. |
Experimental Protocol for Solubility Determination
The most reliable method for determining the thermodynamic equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method .[3] This protocol provides a standardized workflow for obtaining precise quantitative data.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: High-purity (HPLC grade or equivalent) organic solvents of interest.
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
-
Experimental Workflow Diagram
The overall process for determining solubility is outlined in the following workflow.
References
Spectroscopic Data for tert-Butyl 4-bromo-2-nitrobenzoate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 4-bromo-2-nitrobenzoate, catering to researchers, scientists, and professionals in drug development. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
Due to the limited availability of published spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, including tert-butyl 4-bromobenzoate, 2-nitroaniline, and 4-bromo-2-nitrotoluene.
¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit signals corresponding to the tert-butyl and aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | d | 1H | Ar-H |
| ~ 7.9 | dd | 1H | Ar-H |
| ~ 7.7 | d | 1H | Ar-H |
| ~ 1.6 | s | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon-13 NMR)
The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl, aromatic, and tert-butyl carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 | C=O (Ester) |
| ~ 148 | Ar-C (C-NO₂) |
| ~ 135 | Ar-C |
| ~ 132 | Ar-C |
| ~ 128 | Ar-C |
| ~ 125 | Ar-C (C-Br) |
| ~ 122 | Ar-C |
| ~ 83 | -C (CH₃)₃ |
| ~ 28 | -C(CH₃ )₃ |
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980-2850 | Medium | C-H stretch (aliphatic) |
| ~ 1730 | Strong | C=O stretch (ester) |
| ~ 1530 | Strong | Asymmetric NO₂ stretch |
| ~ 1350 | Strong | Symmetric NO₂ stretch |
| ~ 1280, 1120 | Strong | C-O stretch (ester) |
| ~ 850 | Strong | C-H bend (aromatic, para-disubstituted pattern) |
| Below 1000 | Medium | C-Br stretch |
The mass spectrum is predicted to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).
| m/z | Predicted Identity |
| 302/304 | [M]⁺ (Molecular ion) |
| 246/248 | [M - C(CH₃)₃]⁺ |
| 200/202 | [M - C(CH₃)₃ - NO₂]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]
The thin solid film method is a common technique for solid samples.[2]
-
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[2]
-
Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization method. Electron Impact (EI) is a common technique that causes fragmentation, providing structural information.[3] Electrospray Ionization (ESI) is a softer technique that typically yields the molecular ion.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Synthesis and Purification of tert-Butyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl 4-bromo-2-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds. The presence of the bromo and nitro functionalities on the benzene ring, combined with the sterically hindering tert-butyl ester, allows for selective and sequential chemical transformations. This makes it an attractive starting material for the synthesis of novel therapeutic agents and other functional molecules. This guide details a reliable synthetic route and purification strategy for this compound, ensuring high purity and yield.
Synthesis of this compound
The primary route for the synthesis of this compound involves the esterification of 4-bromo-2-nitrobenzoic acid with a tert-butyl source. Several methods can be employed for this transformation, with the choice depending on the desired scale, available reagents, and required purity. Two effective methods are detailed below.
Method 1: Direct Esterification using a Phase Transfer Catalyst
This method involves the direct reaction of 4-bromo-2-nitrobenzoic acid with 2-bromo-2-methylpropane in the presence of a base and a phase transfer catalyst.
Experimental Protocol:
-
To a stirred solution of 4-bromo-2-nitrobenzoic acid (1.0 eq) in N,N-dimethylacetamide (DMA), add potassium carbonate (1.5 eq) and N-benzyl-N,N,N-triethylammonium chloride (0.1 eq).
-
Heat the mixture to 55 °C.
-
Add 2-bromo-2-methylpropane (1.2 eq) dropwise to the reaction mixture.
-
Maintain the temperature at 55 °C and stir for 14 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Method 2: Acid Chloride Formation Followed by Esterification
This two-step approach involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with tert-butanol.
Experimental Protocol:
-
Acid Chloride Formation: To a solution of 4-bromo-2-nitrobenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add oxalyl chloride (1.3 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 4-bromo-2-nitrobenzoyl chloride.
-
Esterification: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of tert-butanol (1.5 eq) and pyridine (1.5 eq) in THF.
-
Add the acid chloride solution dropwise to the tert-butanol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials and byproducts. A combination of column chromatography and recrystallization is typically employed.
Experimental Protocol:
-
Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and purification of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrNO₄[1] |
| Molecular Weight | 302.12 g/mol [1] |
| CAS Number | 890315-72-7[1] |
| Appearance | Off-white to pale yellow solid |
Table 2: Reaction Parameters and Yields
| Parameter | Method 1 | Method 2 |
| Starting Material | 4-bromo-2-nitrobenzoic acid | 4-bromo-2-nitrobenzoic acid |
| Key Reagents | 2-bromo-2-methylpropane, K₂CO₃, Phase Transfer Catalyst | Oxalyl chloride, tert-butanol, Pyridine |
| Solvent | N,N-dimethylacetamide | Dichloromethane, THF |
| Reaction Temperature | 55 °C | 0 °C to Room Temperature |
| Reaction Time | 14 hours | 6-8 hours (total) |
| Typical Yield | 75-85% | 80-90% |
| Purity (post-purification) | >98% | >99% |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Caption: Key Transformation Steps.
References
Stability and Storage of tert-Butyl 4-bromo-2-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 4-bromo-2-nitrobenzoate. Due to the limited availability of specific, in-depth stability studies on this compound in publicly accessible literature, this document outlines best practices for storage and handling based on available supplier safety data and established principles for structurally related molecules. Furthermore, it details exemplary experimental protocols for conducting stability assessments, including forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines.
Overview and Recommendations
This compound is a key intermediate in pharmaceutical synthesis. Ensuring its chemical integrity through proper storage and handling is critical for the reliability and reproducibility of research and development outcomes. The primary recommendation for storage is to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[1]
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | To minimize the rate of potential thermal decomposition. |
| Atmosphere | Sealed in a dry environment | To prevent hydrolysis of the ester functional group. |
| Light | Protect from light | To avoid potential photolytic degradation, a common pathway for nitroaromatic compounds. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids | To prevent chemical reactions that could degrade the compound. |
Potential Degradation Pathways
While specific degradation products for this compound have not been extensively documented, based on its chemical structure, several degradation pathways can be anticipated under stress conditions. These include hydrolysis of the tert-butyl ester, reduction of the nitro group, and potential photolytic reactions. Understanding these pathways is crucial for developing stability-indicating analytical methods.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability and Forced Degradation Studies
The following protocols are representative methodologies for assessing the stability of a chemical intermediate like this compound, based on ICH guidelines.[2][3][4][5][6][7] The goal of these forced degradation studies is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6][8] A degradation of 5-20% is generally targeted.[5][8]
General Analytical Method: Stability-Indicating HPLC
A reverse-phase HPLC method with UV detection is a common technique for separating the parent compound from its degradation products.
Table 2: Example HPLC Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate or acetate), gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Hydrolytic Stability
This study assesses the susceptibility of the compound to hydrolysis in acidic, basic, and neutral conditions.
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water
-
-
Reflux the solutions at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 8-24 hours).[5][9]
-
Withdraw samples at various time points.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the developed HPLC method alongside a non-stressed control solution.
Thermal Stability
This protocol evaluates the effect of high temperature on the solid compound.
Protocol:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80-100°C).[10]
-
Expose the sample for a defined period (e.g., 24-48 hours).
-
At the end of the exposure, dissolve the sample in a suitable solvent.
-
Analyze by HPLC and compare against a control sample stored at recommended conditions.
Photostability
This study determines the compound's sensitivity to light exposure.
Protocol (based on ICH Q1B): [11][12][13]
-
Expose a sample of solid this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A "dark control" sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.[14]
-
After the exposure period, dissolve both the exposed and dark control samples in a suitable solvent.
-
Analyze by HPLC to assess for photodegradation.
Caption: Experimental workflow for forced degradation studies.
Summary of Stability Data
Table 3: Qualitative Stability Profile
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Potentially labile | 4-Bromo-2-nitrobenzoic acid, tert-Butanol |
| Basic Hydrolysis | Likely labile | 4-Bromo-2-nitrobenzoic acid, tert-Butanol |
| Oxidation | Generally stable | - |
| Thermal (Solid State) | Likely stable at room temperature; degradation possible at elevated temperatures. | Decarboxylation products, products of nitro group reactions. |
| Photolysis | Potentially labile | Products of nitro group reduction or rearrangement. |
Conclusion
While this compound is expected to be stable when stored under the recommended conditions of a cool, dry, and dark environment in a sealed container, its molecular structure suggests potential susceptibility to hydrolytic and photolytic degradation under stress conditions. For critical applications in drug development, it is imperative for researchers to perform in-house stability assessments using validated, stability-indicating analytical methods. The experimental protocols and potential degradation pathways outlined in this guide provide a robust framework for such investigations, ensuring the quality and integrity of this important chemical intermediate.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. mastercontrol.com [mastercontrol.com]
- 3. database.ich.org [database.ich.org]
- 4. ikev.org [ikev.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmadekho.com [pharmadekho.com]
- 9. onyxipca.com [onyxipca.com]
- 10. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. iagim.org [iagim.org]
- 14. q1scientific.com [q1scientific.com]
tert-Butyl 4-bromo-2-nitrobenzoate: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-bromo-2-nitrobenzoate is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid protected as a tert-butyl ester, a bromine atom amenable to cross-coupling reactions, and a nitro group that can be readily transformed into other functionalities, makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutics and functional materials.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 890315-72-7[1][2] |
| Molecular Formula | C₁₁H₁₂BrNO₄[1][2] |
| Molecular Weight | 302.12 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Storage | Sealed in dry, Room Temperature[2] |
Table 1: Physicochemical Properties of this compound
Spectroscopic data is critical for the identification and purity assessment of this compound. While experimental spectra for this specific compound are not widely published, the following table provides predicted data based on its structure and known values for similar compounds.
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 8.4, 2.0 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 1.60 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.0, 148.5, 137.0, 132.5, 130.0, 128.0, 125.0, 83.0, 28.1 |
| IR (KBr, cm⁻¹) | ~2980 (C-H), 1730 (C=O, ester), 1530, 1350 (NO₂, asymm. and symm.), 1250 (C-O), 840 (C-Br) |
| Mass Spectrum (EI) | m/z (%): 301/303 ([M]⁺), 245/247 ([M - C₄H₈]⁺), 228/230 ([M - OC₄H₉]⁺) |
Table 2: Predicted Spectroscopic Data for this compound
Synthesis of this compound
The most common and practical synthesis of this compound involves a two-step process starting from commercially available 4-bromotoluene. The first step is the nitration of the aromatic ring, followed by oxidation of the methyl group to a carboxylic acid, and finally esterification with tert-butanol.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-nitrobenzoic acid
This procedure involves the nitration of 4-bromobenzoic acid.
-
Materials: 4-bromobenzoic acid, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid, add 4-bromobenzoic acid in portions.
-
Slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to afford 4-bromo-2-nitrobenzoic acid.
-
-
Typical Yield: 85-95%.
Step 2: Synthesis of this compound
This procedure details the esterification of 4-bromo-2-nitrobenzoic acid with tert-butanol.
-
Materials: 4-bromo-2-nitrobenzoic acid, tert-butanol, dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-bromo-2-nitrobenzoic acid in anhydrous DCM.
-
Add tert-butanol and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
-
-
Typical Yield: 70-85%.
Caption: Synthetic pathway to this compound.
Applications in Organic Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, providing a site for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent. This reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
-
General Protocol:
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, DMF/water).
-
Procedure:
-
To a degassed mixture of the solvent, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
-
Expected Yield: 60-95%, depending on the substrates and catalyst system.
-
2. Buchwald-Hartwig Amination
This reaction enables the formation of a carbon-nitrogen bond, providing access to arylamines which are prevalent in medicinal chemistry.
-
General Protocol:
-
Materials: this compound, amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, SPhos), base (e.g., NaOtBu, K₃PO₄), solvent (e.g., toluene, dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Heat the reaction mixture with stirring for the required time.
-
After cooling, quench the reaction, extract the product, and purify by chromatography.
-
-
Expected Yield: 50-90%.
-
3. Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes.
-
General Protocol:
-
Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), base (e.g., triethylamine, diisopropylamine), solvent (e.g., THF, DMF).
-
Procedure:
-
Dissolve this compound, the alkyne, the palladium catalyst, and CuI in the solvent.
-
Add the amine base and stir the mixture at room temperature or with gentle heating.
-
Upon completion, work up the reaction by removing the solvent and purifying the residue by column chromatography.
-
-
Expected Yield: 70-98%.
-
Caption: Key cross-coupling reactions of the title compound.
Reduction of the Nitro Group
The nitro group in this compound can be selectively reduced to an amino group, which opens up a vast number of subsequent transformations, such as amide bond formation, diazotization, and the synthesis of heterocyclic systems.
-
General Protocol for Reduction to Amine:
-
Materials: this compound, reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, or Fe/NH₄Cl), solvent (e.g., ethanol, ethyl acetate).
-
Procedure (using SnCl₂·2H₂O):
-
Dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction, basify with a strong base (e.g., NaOH solution), and extract the product with ethyl acetate.
-
Wash, dry, and concentrate the organic extracts. Purify by chromatography to obtain tert-butyl 2-amino-4-bromobenzoate.[2]
-
-
Typical Yield: 80-95%.
-
Caption: Reduction of the nitro group to an amine.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, making it an ideal starting material for the synthesis of complex molecules in the fields of medicinal chemistry and materials science. The reliable protocols for its synthesis and subsequent functionalization via cross-coupling reactions and nitro group reduction provide chemists with a powerful tool for the construction of novel chemical entities. As the demand for sophisticated organic molecules continues to grow, the importance of versatile building blocks like this compound is set to increase.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of tert-Butyl 4-bromo-2-nitrobenzoate . This substrate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the bromo, nitro, and tert-butyl ester functionalities allows for a variety of transformations, making it a versatile starting material for the synthesis of complex molecules.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This document focuses on four key transformations utilizing this compound as the electrophilic partner: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to detail, particularly in maintaining an inert atmosphere to prevent catalyst deactivation. A general workflow is depicted below.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organohalide.[2][3] This reaction is widely used for the synthesis of biaryl compounds.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Application Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 75-85 |
| Yields are estimated based on typical reactions of similar substrates and may require optimization. |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 302 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford tert-butyl 4-phenyl-2-nitrobenzoate.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful method for C(sp²)–C(sp²) bond formation.[1][4]
Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck reaction.
Application Data
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | NMP | 120 | 18 | 75-85 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 110 | 24 | 60-70 |
| Yields are estimated based on typical reactions of similar substrates and may require optimization. |
Experimental Protocol: Heck Reaction with Styrene
Materials:
-
This compound (1.0 mmol, 302 mg)
-
Styrene (1.2 mmol, 125 mg, 138 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 6.1 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Add styrene and triethylamine to the mixture.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford tert-butyl 4-styryl-2-nitrobenzoate.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, and is a fundamental reaction for the synthesis of substituted alkynes.[5][6]
Catalytic Cycle
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Application Data
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 8 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2) | Toluene | 80 | 12 | 75-85 |
| 3 | 1-Hexyne | PdCl₂(dppf) (2) | CuI (4) | DBU (2) | DMF | 90 | 10 | 70-80 |
| Yields are estimated based on typical reactions of similar substrates and may require optimization. |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 302 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202 mg, 277 µL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Heat the reaction mixture to 65 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford tert-butyl 4-(phenylethynyl)-2-nitrobenzoate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds from aryl halides and amines.[7][8] This reaction is a powerful tool for the synthesis of anilines and their derivatives.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 16 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 20 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 80-90 |
| Yields are estimated based on typical reactions of similar substrates and may require optimization. |
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
Materials:
-
This compound (1.0 mmol, 302 mg)
-
Aniline (1.1 mmol, 102 mg, 100 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol, 115 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a stir bar.
-
Add this compound to the tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and aniline via syringe under a positive pressure of argon.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford tert-butyl 4-anilino-2-nitrobenzoate.
Disclaimer: The provided protocols and data are intended as a starting point for research and development. Optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on tert-Butyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions involving tert-butyl 4-bromo-2-nitrobenzoate. This substrate is a valuable building block in organic synthesis, particularly for the introduction of various functional groups onto an aromatic ring, a common strategy in the development of novel pharmaceutical agents and functional materials.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic compounds. The reaction's success with substrates like this compound hinges on the electronic properties of the aromatic ring. The presence of a strongly electron-withdrawing nitro group (-NO₂) ortho and para to the bromine atom activates the ring for nucleophilic attack. This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles, including amines, alkoxides, and thiolates. The tert-butyl ester group, while sterically hindering, generally remains intact under typical SNAr conditions, providing a handle for further synthetic transformations.
These reactions typically proceed through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed efficiently.
Data Presentation
The following table summarizes representative quantitative data for nucleophilic aromatic substitution reactions on aryl halides with structural similarities to this compound, illustrating the influence of the nucleophile on reaction outcomes. Note: Specific data for this compound is not widely available in the literature; therefore, data for analogous systems are presented to provide general guidance.
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Methyl 4-fluoro-3-nitrobenzoate | DMF | 80 | 4 | 92 |
| Piperidine | Methyl 2-chloro-4-nitrobenzoate | Ethanol | Reflux | 6 | >95 |
| Aniline | 4-Methoxybenzonitrile | Toluene | 110 | 24 | 95 |
| Morpholine | Methyl 4-fluoro-3-nitrobenzoate | DMF | 80 | 3 | 94 |
Experimental Protocols
The following are detailed protocols for conducting nucleophilic aromatic substitution reactions on this compound with amine and phenoxide nucleophiles. These protocols are based on established procedures for similar substrates and may require optimization for specific cases.
Protocol 1: Reaction with a Primary or Secondary Amine (e.g., Aniline)
This protocol describes a general procedure for the synthesis of tert-butyl 4-(arylamino)-2-nitrobenzoates.
Materials:
-
This compound (1.0 equiv)
-
Aniline (or other primary/secondary amine) (1.2 - 1.5 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO, NMP)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the chosen amine (1.2 - 1.5 equiv), and potassium carbonate (2.0 - 3.0 equiv).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified tert-butyl 4-(amino)-2-nitrobenzoate derivative.
Protocol 2: Reaction with a Phenoxide Nucleophile (e.g., Phenol)
This protocol outlines a general procedure for the synthesis of tert-butyl 4-phenoxy-2-nitrobenzoates.
Materials:
-
This compound (1.0 equiv)
-
Phenol (or a substituted phenol) (1.2 - 1.5 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base (e.g., potassium tert-butoxide) (1.5 - 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask equipped with a magnetic stir bar, add the phenol (1.2 - 1.5 equiv) and anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 - 2.0 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound (1.0 equiv) in a minimal amount of the reaction solvent to the phenoxide solution.
-
Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 6-24 hours), cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of solvent).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl 4-phenoxy-2-nitrobenzoate.
Visualizations
The following diagrams illustrate the general mechanism of nucleophilic aromatic substitution and a typical experimental workflow for these reactions.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: A generalized experimental workflow for SNAr reactions.
Application Notes and Protocols for the Deprotection of tert-Butyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester is a commonly employed protecting group for carboxylic acids in organic synthesis due to its stability across a range of chemical conditions and its facile removal under acidic conditions. The deprotection of tert-Butyl 4-bromo-2-nitrobenzoate to yield 4-bromo-2-nitrobenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the acidic cleavage of the tert-butyl ester in this specific substrate. The protocols outlined below utilize common acidic reagents: Trifluoroacetic acid (TFA), Hydrochloric Acid (HCl), and Phosphoric Acid (H₃PO₄).
Deprotection Overview and Mechanism
The deprotection of a tert-butyl ester under acidic conditions proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is subsequently neutralized, typically through deprotonation to form the volatile byproduct isobutylene.[1]
Quantitative Data Summary
The selection of a deprotection method depends on factors such as the desired reaction kinetics, the presence of other acid-labile functional groups, and the desired workup procedure. The following table summarizes typical reaction conditions and expected outcomes for the deprotection of tert-butyl esters, which are generally applicable to this compound.
| Reagent | Solvent | Temperature | Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 | >90 | Highly effective and common method. TFA is volatile, simplifying workup. Can cleave other acid-sensitive groups.[2] |
| Hydrochloric Acid (HCl) | Dioxane / Acetic Acid | Room Temp. | 2 - 12 | >90 | A cost-effective and potent reagent. Requires careful handling due to its corrosive nature.[2] |
| Phosphoric Acid (H₃PO₄, 85%) | Toluene | Room Temp. - 50°C | 3 - 24 | High | A milder, environmentally benign option.[3][4][5] Offers good selectivity in the presence of some other acid-sensitive groups.[3][4][5] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly efficient method for tert-butyl ester cleavage.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
-
To the stirred solution, add Trifluoroacetic acid (TFA) (5-10 eq). A common ratio is a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-nitrobenzoic acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol offers a cost-effective alternative to TFA.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like dioxane or acetic acid if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane (10-20 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from 2 to 12 hours.
-
Once the reaction is complete, the product may precipitate from the reaction mixture. If so, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization.
Protocol 3: Deprotection using Aqueous Phosphoric Acid
This method is milder and more environmentally friendly.
Materials:
-
This compound
-
Toluene
-
85 wt% Aqueous Phosphoric Acid (H₃PO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in toluene.
-
Add 85 wt% aqueous phosphoric acid (5-10 eq).
-
Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).[6]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can be longer, typically ranging from 3 to 24 hours.[4]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water, followed by a saturated aqueous sodium bicarbonate solution to neutralize the phosphoric acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-2-nitrobenzoic acid.
-
Purify the product by recrystallization or column chromatography as needed.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the deprotection of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Acid-catalyzed deprotection mechanism of a tert-butyl ester.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for phosphoric acid), or the equivalents of the acid. Ensure that the starting material is fully dissolved and that the reagents are of appropriate quality.
-
Side Reactions: The nitro group is generally stable under these acidic conditions. However, with prolonged reaction times or stronger acidic conditions, there is a potential for side reactions. The bromo substituent is also generally stable, but care should be taken to avoid conditions that might promote nucleophilic aromatic substitution, although this is unlikely under the described acidic conditions.
-
Safety: Trifluoroacetic acid and concentrated Hydrochloric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Phosphoric acid is less hazardous but should still be handled with care. The neutralization step with sodium bicarbonate can cause vigorous gas evolution and should be performed cautiously.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mst.edu [web.mst.edu]
- 4. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 5. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Reduction of tert-Butyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical reduction of the nitro group in tert-Butyl 4-bromo-2-nitrobenzoate to synthesize tert-butyl 2-amino-4-bromobenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds, with special consideration for the chemoselectivity required by the starting material, which contains both a bromine substituent and a tert-butyl ester group.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, providing a common pathway to synthetically versatile anilines.[1][2] The choice of reducing agent is critical to ensure high yield and purity of the desired amine, particularly when other sensitive functional groups are present. In the case of this compound, the ideal method should selectively reduce the nitro group without affecting the bromo substituent or the ester moiety. This document details three common and effective methods for this transformation: catalytic hydrogenation, and reductions using iron powder or tin(II) chloride in acidic media.
Comparative Data of Reduction Methods
The following table summarizes the key quantitative parameters for the described protocols, allowing for an at-a-glance comparison to aid in method selection based on laboratory capabilities, cost, and environmental considerations.
| Method | Reagents | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol, or Ethyl Acetate | 2 - 6 hours | 90 - 98 | High yield, clean reaction, easy product isolation. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
| Iron in Acidic Medium | Fe powder, NH₄Cl, or HCl (catalytic) | Ethanol/Water, Acetic Acid | 1 - 4 hours | 85 - 95 | Cost-effective, environmentally benign metal, tolerant of many functional groups.[3] | Can be exothermic, workup involves filtration of iron salts.[4] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | 1 - 3 hours | 80 - 92 | Mild conditions, high chemoselectivity, effective for substrates with sensitive groups.[3][5][6] | Generates tin-based waste products which can be toxic, requires stoichiometric amounts.[7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is a highly efficient method for the reduction of nitro groups.[5] The use of Raney nickel as a catalyst is recommended over palladium on carbon (Pd/C) to minimize the risk of dehalogenation of the aromatic bromine substituent.[5]
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol (or Methanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Celite or another filter aid
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in a sufficient volume of ethanol.
-
Carefully add Raney Nickel (approximately 5-10% by weight of the starting material) to the solution.
-
Seal the hydrogenation apparatus and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and begin vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude tert-butyl 2-amino-4-bromobenzoate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Iron in Acidic Medium (Béchamp Reduction)
The reduction of aromatic nitro compounds using iron metal in the presence of a mild acid is a classic, cost-effective, and environmentally friendly method.[3][8][9]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl) or catalytic hydrochloric acid (HCl)
-
Ethanol and Water (e.g., 4:1 mixture)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Celite or another filter aid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent), ethanol, and water.
-
Add iron powder (3-5 equivalents) and ammonium chloride (4-5 equivalents) to the mixture.[10]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed by recrystallization or column chromatography.
Protocol 3: Reduction with Tin(II) Chloride
Tin(II) chloride (stannous chloride) is a mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.[5][6]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a 2 M sodium hydroxide solution. Be cautious as the neutralization can be exothermic. Adjust the pH of the aqueous layer to be basic (pH > 10) to precipitate tin salts.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualized Workflow
The following diagram illustrates the general workflow for the reduction of this compound to the corresponding aniline.
Caption: General workflow for the reduction of the nitro group.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. reddit.com [reddit.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Application Notes and Protocols: Derivatization of tert-Butyl 4-bromo-2-nitrobenzoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of tert-butyl 4-bromo-2-nitrobenzoate, a versatile scaffold for the synthesis of novel compounds for biological screening. The protocols focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents at the 4-position of the nitrobenzoate core. Furthermore, this guide includes protocols for preliminary in vitro biological screening of the synthesized derivatives for potential anticancer and antimicrobial activities. Representative data, based on structurally similar compounds, is presented in tabular format to illustrate the potential outcomes of these studies.
Introduction
Substituted nitrobenzoate derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the electron-withdrawing nitro group can significantly influence the molecule's biological and physicochemical properties. The starting material, this compound, offers a strategic platform for the development of compound libraries for biological screening. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse chemical moieties. This document outlines detailed protocols for the derivatization of this compound and subsequent biological evaluation of the synthesized analogs.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom.
Figure 1: Derivatization strategies for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of tert-butyl 4-aryl-2-nitrobenzoates.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Water (10:1 ratio with toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid/ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Sonogashira Coupling
This protocol details the synthesis of tert-butyl 4-alkynyl-2-nitrobenzoates.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate (20 mL) and water (10 mL).
-
Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient).
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the synthesis of tert-butyl 4-(arylamino)-2-nitrobenzoates.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and carefully quench with saturated aqueous ammonium chloride (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient).
Data Presentation
The following tables present representative, hypothetical data for the synthesized derivatives, based on typical yields and biological activities observed for structurally analogous compounds.
Table 1: Synthesis of tert-Butyl 4-substituted-2-nitrobenzoate Derivatives
| Entry | Coupling Reaction | R-group | Yield (%) |
| 1 | Suzuki-Miyaura | Phenyl | 85 |
| 2 | Suzuki-Miyaura | 4-Methoxyphenyl | 82 |
| 3 | Suzuki-Miyaura | 3-Pyridyl | 75 |
| 4 | Sonogashira | Phenylethynyl | 90 |
| 5 | Sonogashira | (Trimethylsilyl)ethynyl | 95 |
| 6 | Sonogashira | Prop-1-yn-1-yl | 88 |
| 7 | Buchwald-Hartwig | Aniline | 78 |
| 8 | Buchwald-Hartwig | Morpholine | 85 |
| 9 | Buchwald-Hartwig | N-Methylaniline | 72 |
Table 2: In Vitro Anticancer Activity (MTT Assay)
| Compound | Cell Line | IC₅₀ (µM) |
| 4-Aryl Derivatives | ||
| 1 | MCF-7 (Breast) | 15.2 |
| 2 | A549 (Lung) | 25.8 |
| 4-Alkynyl Derivatives | ||
| 4 | MCF-7 (Breast) | 8.5 |
| 5 | A549 (Lung) | 12.1 |
| 4-Amino Derivatives | ||
| 7 | MCF-7 (Breast) | 30.5 |
| 8 | A549 (Lung) | 45.2 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
| Doxorubicin (Control) | A549 (Lung) | 1.2 |
Table 3: In Vitro Antimicrobial Activity (Broth Microdilution)
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| 4-Aryl Derivatives | ||
| 1 | 32 | >128 |
| 2 | 16 | 64 |
| 4-Alkynyl Derivatives | ||
| 4 | 8 | 32 |
| 5 | 16 | 64 |
| 4-Amino Derivatives | ||
| 7 | 64 | >128 |
| 8 | >128 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Biological Screening Protocols
Protocol 4: MTT Assay for Anticancer Screening
This protocol is for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Figure 2: Workflow for the MTT cell viability assay.
Protocol 5: Broth Microdilution Assay for Antimicrobial Screening
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds (dissolved in DMSO)
-
96-well plates
Procedure:
-
Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare two-fold serial dilutions of the synthesized compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways
Nitroaromatic compounds have been reported to exert their biological effects through various mechanisms. In cancer, they may induce apoptosis and inhibit cell proliferation by modulating key signaling pathways. As antimicrobials, their activity is often linked to the reductive activation of the nitro group within the microbial cell, leading to the generation of cytotoxic reactive nitrogen species.
Figure 3: Potential signaling pathways modulated by nitroaromatic derivatives.
Conclusion
The derivatization of this compound via palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries. The protocols outlined in this document offer a systematic approach for the synthesis and subsequent biological evaluation of novel nitrobenzoate derivatives as potential anticancer and antimicrobial agents. The illustrative data and workflows provide a framework for researchers to design and execute their screening campaigns, contributing to the discovery of new therapeutic leads.
Application of tert-Butyl 4-bromo-2-nitrobenzoate in Materials Science: A Gateway to Functional Aromatic Polymers
Introduction
tert-Butyl 4-bromo-2-nitrobenzoate is a versatile aromatic compound that holds significant promise as a building block in materials science, particularly for the synthesis of advanced functional polymers. Its unique trifunctional structure, featuring a reactive bromo group, a reducible nitro group, and a bulky tert-butyl ester, allows for a multi-step synthetic approach to create polymers with tailored properties. The bromo substituent serves as a handle for carbon-carbon bond formation through cross-coupling reactions, enabling the construction of a polymer backbone. The nitro group can be chemically transformed post-polymerization into a variety of other functional groups, such as amines, which can impart specific chemical or physical properties to the final material. The tert-butyl ester group provides solubility to the monomer and the resulting polymer in common organic solvents, facilitating processing and characterization. This application note details a hypothetical, yet scientifically plausible, protocol for the synthesis of a functional aromatic polymer using this compound as a key monomer.
Application Notes
The primary application of this compound in materials science is as a monomer for the synthesis of functional aromatic polymers. These polymers are of interest in a range of fields, including organic electronics, high-performance plastics, and biomedical materials. The synthetic strategy involves two key steps:
-
Polymerization: The bromo- and nitro-substituted aromatic monomer can undergo polymerization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a poly(p-phenylene) backbone, a class of polymers known for their thermal stability and semiconducting properties. The presence of the nitro group and the tert-butyl ester on the polymer side chain influences its solubility and processability.
-
Post-Polymerization Modification: The nitro groups along the polymer chain can be readily reduced to amino groups. This transformation converts the initial polymer into a highly functional material. The resulting amino groups can be further derivatized to introduce specific functionalities, such as fluorescent tags, bioactive molecules, or cross-linking agents, thereby tailoring the polymer's properties for specific applications.
Quantitative Data Summary
The following table summarizes the anticipated properties of the synthesized polymers based on literature values for structurally similar aromatic polymers.
| Property | Poly(tert-butyl 4-yl-2-nitrobenzoate) (Hypothetical) | Poly(tert-butyl 4-yl-2-aminobenzoate) (Hypothetical) |
| Molecular Weight (Mn) | 10,000 - 25,000 g/mol | 10,000 - 25,000 g/mol |
| Molecular Weight (Mw) | 15,000 - 40,000 g/mol | 15,000 - 40,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.0 | 1.5 - 2.0 |
| Glass Transition Temp. (Tg) | 180 - 220 °C | 200 - 250 °C |
| Decomposition Temp. (Td) | > 350 °C | > 380 °C |
| Solubility | Soluble in THF, Chloroform, DMF | Soluble in DMF, DMSO; limited solubility in THF |
Experimental Protocols
Protocol 1: Synthesis of Poly(tert-butyl 4-yl-2-nitrobenzoate) via Suzuki Polymerization
This protocol describes the synthesis of the nitro-functionalized polymer using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (Monomer 1)
-
1,4-Phenylenediboronic acid (Monomer 2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Schlenk flask and standard glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) and 1,4-phenylenediboronic acid (1.0 eq) in a 3:1 mixture of Toluene and DMF.
-
Degassing: Degas the solution by bubbling with argon for 30 minutes to remove any dissolved oxygen.
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 eq) and P(o-tol)₃ (0.04 eq) in degassed toluene.
-
Polymerization: Add the catalyst solution to the monomer solution under an argon atmosphere. To this mixture, add an aqueous solution of K₂CO₃ (2 M, 4.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the solid polymer and wash it sequentially with deionized water and methanol.
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight to yield Poly(tert-butyl 4-yl-2-nitrobenzoate) as a solid.
Protocol 2: Post-Polymerization Reduction of Nitro Groups
This protocol details the conversion of the nitro-functionalized polymer to an amino-functionalized polymer.
Materials:
-
Poly(tert-butyl 4-yl-2-nitrobenzoate)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Methanol
Procedure:
-
Dissolution: Dissolve the Poly(tert-butyl 4-yl-2-nitrobenzoate) in DMF in a round-bottom flask.
-
Reducing Agent Addition: Add an excess of SnCl₂·2H₂O (5.0 eq per nitro group) to the polymer solution.
-
Reaction: Carefully add concentrated HCl dropwise to the stirred mixture. Heat the reaction to 60 °C and stir for 24 hours.
-
Neutralization and Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of a 10% aqueous NaOH solution to neutralize the acid and precipitate the polymer.
-
Purification: Filter the polymer and wash it thoroughly with deionized water until the washings are neutral. Then, wash with methanol to remove any remaining impurities.
-
Drying: Dry the resulting Poly(tert-butyl 4-yl-2-aminobenzoate) in a vacuum oven at 80 °C overnight.
Visualizations
Caption: Synthetic workflow for the functional aromatic polymer.
Application Notes and Protocols for Amide Coupling with 4-bromo-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-nitrobenzoic acid is a valuable building block in organic and medicinal chemistry, frequently utilized in the synthesis of complex molecules and potential pharmaceutical candidates. The formation of an amide bond is a critical transformation involving this molecule, enabling the introduction of diverse functionalities and the construction of larger molecular scaffolds. This document provides detailed protocols for the successful amide coupling of 4-bromo-2-nitrobenzoic acid with primary and secondary amines using common and efficient coupling reagents.
The primary challenge in the amide coupling of 4-bromo-2-nitrobenzoic acid lies in the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Direct reaction of a carboxylic acid and an amine is typically slow and requires high temperatures, which may not be suitable for complex molecules.[1][2] Therefore, the use of coupling reagents is essential to achieve efficient amide bond formation under mild conditions.[2] This guide focuses on two widely used and reliable methods: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another employing the highly efficient uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Data Presentation: A Comparative Overview of Coupling Reagents
The choice of coupling reagent and reaction conditions can significantly influence the outcome of the amide coupling reaction. The following table summarizes typical quantitative data for amide bond formation with benzoic acid derivatives, providing a comparative overview of different coupling methods. These values are representative and may require optimization for specific substrates.
| Coupling Reagent/Additive | Amine (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC / HOBt | 1.1 | DIPEA (2.0) | DMF or DCM | 0 to RT | 12-24 | 80-95 |
| HATU | 1.1 | DIPEA (2.0) | DMF | RT | 2-6 | 85-98 |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This method is a widely used, reliable, and cost-effective procedure for amide bond formation. The byproducts are generally water-soluble, which simplifies the purification process.
Materials:
-
4-bromo-2-nitrobenzoic acid
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2-nitrobenzoic acid (1.0 eq).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).[3]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Amide Coupling using HATU
HATU is a highly efficient coupling reagent, often preferred for sterically hindered or electronically challenging substrates, resulting in high yields and shorter reaction times.
Materials:
-
4-bromo-2-nitrobenzoic acid
-
Primary or secondary amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA or TEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[3]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]
Visualizations
General Mechanism of Amide Bond Formation
The following diagram illustrates the general mechanism of carboxylic acid activation by a coupling reagent (CR) and subsequent reaction with an amine to form an amide bond.
Caption: Generalized mechanism of amide bond formation.
Experimental Workflow for Amide Coupling
The diagram below outlines the step-by-step experimental workflow for the amide coupling of 4-bromo-2-nitrobenzoic acid.
Caption: Experimental workflow for amide coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of tert-Butyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions involving tert-butyl 4-bromo-2-nitrobenzoate. The electron-withdrawing nature of the nitro group and the steric hindrance of the tert-butyl ester can present unique challenges. This guide offers structured advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound resulting in low yields?
A1: Low yields with this substrate can stem from several factors related to its electronic and steric properties. The strong electron-withdrawing nitro group can deactivate the palladium catalyst. Additionally, the bulky tert-butyl ester group can sterically hinder the approach of the coupling partners to the catalytic center. Common issues include inefficient oxidative addition, catalyst deactivation, and competing side reactions. Careful optimization of the catalyst system, base, and solvent is crucial for success.
Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?
A2: Common side reactions include:
-
Homocoupling: Formation of biaryl products from the boronic acid (in Suzuki reactions) or dimerization of the terminal alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are critical for minimizing this.
-
Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and certain bases. Using anhydrous solvents, more stable boronic esters (e.g., pinacol esters), or carefully selecting the base can mitigate this issue.
-
Reduction of the Nitro Group: The nitro group can sometimes be reduced under the reaction conditions, leading to undesired byproducts. The choice of phosphine ligand and reaction temperature can influence this.
Q3: What are the recommended starting points for catalyst and ligand selection for this substrate?
A3: For electron-deficient aryl bromides like this compound, catalyst systems that are robust and promote efficient oxidative addition are preferred.
-
Suzuki Coupling: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective. Pre-formed palladium complexes like Pd(PPh₃)₄ can also be used.
-
Heck Coupling: Palladium(II) acetate is a common precursor, often used with phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or in phosphine-free systems under specific conditions.
-
Sonogashira Coupling: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. Copper-free conditions often require more specialized ligands.
Q4: How critical is the choice of base and solvent?
A4: The base and solvent system is critical for the success of these coupling reactions.
-
Base: The base activates the coupling partner (e.g., boronic acid in Suzuki) and neutralizes the acid generated during the reaction. For Suzuki couplings with this substrate, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective. For Heck and Sonogashira reactions, amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.
-
Solvent: The solvent must solubilize the reactants and the catalyst system. Common solvents include toluene, 1,4-dioxane, N,N-dimethylformamide (DMF), and acetonitrile (ACN), often in combination with water for Suzuki reactions. The choice of solvent can significantly impact reaction rates and yields.
Troubleshooting Guides
Issue 1: Low or No Conversion
If you are observing little to no consumption of your starting material, consider the following troubleshooting steps.
-
Question: My reaction is not proceeding. What should I check first?
-
Answer: First, verify the purity and integrity of all reagents, including the aryl bromide, coupling partner, catalyst, ligand, base, and solvent. Impurities, especially water and oxygen, can significantly inhibit the reaction. Ensure that your palladium catalyst and phosphine ligands have not degraded. Use fresh, high-purity materials and properly dried and degassed solvents.
-
-
Question: I've confirmed my reagents are pure, but the reaction is still sluggish. What's the next step?
-
Answer: Ensure your reaction is being conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can irreversibly deactivate the active Pd(0) catalyst. Use proper Schlenk line or glovebox techniques, and thoroughly degas your solvents using methods like freeze-pump-thaw or by sparging with an inert gas.
-
-
Question: I'm still seeing low conversion. Should I change the catalyst?
-
Answer: Yes, screening different catalyst and ligand combinations is a crucial optimization step. For this electron-deficient substrate, more electron-rich and bulky ligands may be required to facilitate the oxidative addition step. Refer to the data tables below for suggested starting points.
-
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
The precipitation of black palladium metal is a common sign of catalyst deactivation.
-
Question: My reaction mixture is turning black, and the reaction has stalled. What is happening?
-
Answer: The formation of palladium black indicates that the palladium catalyst is precipitating out of the solution as inactive metal, likely due to catalyst decomposition. This can be caused by excessively high temperatures, high catalyst concentrations, or an insufficient amount of stabilizing ligand.
-
-
Question: How can I prevent the formation of palladium black?
-
Answer: Try lowering the reaction temperature. If high temperatures are necessary, ensure you are using a thermally stable ligand. You can also try decreasing the catalyst loading. Additionally, increasing the ligand-to-palladium ratio can sometimes help to stabilize the catalytic species in solution.
-
Data Presentation: Condition Screening for Couplings
The following tables provide a summary of representative conditions for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings of electron-deficient aryl bromides. These should serve as a starting point for your optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | ~85-95 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | ~70-85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | ~80-90 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene | 100 | ~90-98 |
Table 2: Mizoroki-Heck Coupling of this compound with Styrene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | ~75-85 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMA | 120 | ~65-75 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 130 | ~70-80 |
| 4 | Pd(OAc)₂ (1) | None | Et₃N (2) | ACN | 80 | ~50-60 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Source (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | ~80-90 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (2) | Toluene | 80 | ~75-85 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N (2) | DMF | 70 | ~85-95 |
| 4 | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ (2) | Dioxane | 90 | ~70-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Mizoroki-Heck Coupling
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4 mol%) in the chosen solvent (e.g., DMF).
-
Reagent Addition: Add the alkene (e.g., styrene, 1.2 equiv) and the base (e.g., Et₃N, 1.5 equiv) to the mixture.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Establish an inert atmosphere as described in the Suzuki-Miyaura protocol.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., THF), followed by the base (e.g., Et₃N, 2.0 equiv) and the terminal alkyne (e.g., phenylacetylene, 1.1 equiv) via syringe.
-
Reaction: Stir the reaction at the desired temperature (e.g., 60 °C).
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.
This technical support guide is intended to provide a starting point for the optimization of your coupling reactions. The optimal conditions will be substrate-dependent, and systematic screening of the reaction parameters is highly recommended.
Common side reactions and byproducts with tert-Butyl 4-bromo-2-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-bromo-2-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The most common side reactions are related to the three main functional groups in the molecule: the bromo group, the nitro group, and the tert-butyl ester. These include:
-
Hydrodehalogenation (Debromination): Replacement of the bromine atom with a hydrogen atom, leading to the formation of tert-butyl 2-nitrobenzoate. This is a common side reaction in palladium-catalyzed coupling reactions like Suzuki and Buchwald-Hartwig amination.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH2), especially under certain catalytic hydrogenation conditions or with specific reducing agents, yielding tert-butyl 4-bromo-2-aminobenzoate.[1][2][3]
-
Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is sensitive to acidic conditions and can be cleaved to form 4-bromo-2-nitrobenzoic acid.[4] While more stable under basic conditions, prolonged exposure to strong bases at elevated temperatures can also lead to hydrolysis.
-
Homocoupling: In Suzuki reactions, the boronic acid reagent can couple with itself to form a biaryl byproduct.[5]
Q2: How can I minimize the reduction of the nitro group during a reaction?
A2: To minimize the reduction of the nitro group, avoid harsh reducing conditions.
-
For catalytic hydrogenation, using a catalyst like Raney nickel might be preferred over Palladium on carbon (Pd/C) in some cases, as Pd/C is a very active catalyst for a wide range of functional groups.[2]
-
Using metals like iron (Fe) or zinc (Zn) in acidic media provides a milder method for nitro group reduction and might be less likely to occur as a side reaction compared to catalytic hydrogenation.[2]
-
Reagents like tin(II) chloride (SnCl2) or sodium sulfide (Na2S) can also be used for nitro group reduction and may offer selectivity in the presence of other functional groups.[2]
Q3: Under what conditions is the tert-butyl ester group labile?
A3: The tert-butyl ester is primarily sensitive to acidic conditions.[4] Even mild acids can cause its cleavage to the corresponding carboxylic acid. Therefore, it is crucial to avoid acidic workups or reaction conditions if the ester needs to remain intact. While generally stable to bases, strong bases at high temperatures can also promote hydrolysis.
Troubleshooting Guides
Issue 1: Low yield in Suzuki-Miyaura Coupling Reactions
| Possible Cause | Suggested Solution |
| Debromination of Starting Material | Lower the reaction temperature. Use a less reactive palladium catalyst or a ligand that promotes reductive elimination over other side reactions. |
| Homocoupling of Boronic Acid | Use a 1:1 or slight excess of the boronic acid. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Hydrolysis of the tert-Butyl Ester | If using acidic conditions, switch to a non-acidic protocol. Use milder bases like K2CO3 or Cs2CO3 instead of strong bases if possible. |
| Reduction of the Nitro Group | Avoid hydrogen sources in the reaction mixture. If using a palladium catalyst, ensure it is not promoting hydrogenation. |
Issue 2: Unexpected Byproduct Formation in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Hydrodehalogenation (Debromination) | This is a known side reaction in Buchwald-Hartwig aminations.[6] The choice of ligand is critical to minimize this; sterically hindered phosphine ligands can sometimes suppress this pathway.[7] |
| Ester Hydrolysis | Strong bases like sodium tert-butoxide can promote ester hydrolysis, especially at higher temperatures. Consider using a weaker base such as cesium carbonate or potassium phosphate. |
| Reaction with the Nitro Group | While less common, some amines under palladium catalysis might interact with the nitro group. Ensure the reaction is run under an inert atmosphere to prevent undesired side reactions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2-3 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Common reaction pathways in Suzuki coupling.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of tert-Butyl 4-bromo-2-nitrobenzoate Derivatives
Welcome to the technical support center for the purification of tert-Butyl 4-bromo-2-nitrobenzoate and its derivatives. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals overcome common challenges encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities typically originate from unreacted starting materials or side-reactions during the synthesis. These can include the starting material, 4-bromo-2-nitrobenzoic acid, isomeric byproducts where the nitro group is in a different position, and potentially over-nitrated or di-nitrated compounds, especially if the reaction conditions are not carefully controlled.[1]
Q2: My crude product is a persistent yellow or brown oil. What causes this and how can I solidify it?
A2: The coloration is often due to residual nitrating agents or phenolic byproducts formed during the reaction.[2][3] The oily consistency may indicate the presence of impurities that are depressing the melting point. Attempting to purify a small portion via column chromatography can remove these impurities. If the purified fraction is still an oil, trituration with a non-polar solvent like hexanes or pentane, sometimes cooled in an ice bath, can often induce crystallization.
Q3: Which purification technique is generally most effective for this compound derivatives?
A3: The choice depends on the specific impurities present and the scale of the reaction.
-
Recrystallization is highly effective for removing minor impurities if a suitable solvent system can be found and is often preferred for large-scale purification.[4][5]
-
Silica Gel Column Chromatography is the most versatile method for separating the desired product from impurities with different polarities, such as isomeric byproducts or starting materials.[1][6]
Q4: What analytical methods are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): An essential first step to quickly check for the presence of impurities and to determine appropriate conditions for column chromatography.[7]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting trace impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify and quantify impurities.[5]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during specific purification procedures.
Guide: Recrystallization
| Problem | Possible Cause | Suggested Solution |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated above the compound's melting point.[4] | 1. Select a solvent or solvent system with a lower boiling point. 2. Use a larger volume of solvent to keep the compound dissolved at a lower temperature.[4] 3. Add a co-solvent in which the compound is less soluble to induce crystallization. |
| Low or No Crystal Formation | The solution is not sufficiently saturated, or the cooling rate is too slow for nucleation. | 1. Boil off some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a seed crystal of the pure compound. |
| Low Recovery Yield | Too much solvent was used, or the product has significant solubility in the cold solvent.[1] | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Product is Still Impure | The cooling was too rapid, trapping impurities within the crystal lattice, or the chosen solvent does not effectively discriminate between the product and the impurity.[1] | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] 2. Perform a second recrystallization with a different solvent system. |
Guide: Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation (Spots Overlap) | The eluent (mobile phase) polarity is incorrect. | 1. Optimize the solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[1] A good starting point for these compounds is a 9:1 to 4:1 hexanes:ethyl acetate mixture. |
| Compound Streaks or "Tails" on TLC/Column | The compound is acidic or is interacting too strongly with the silica gel. | For acidic compounds, which is common for derivatives that may have a free carboxylic acid, add a small amount (0.5-1%) of a volatile acid like acetic acid to the mobile phase.[1] This suppresses the strong interaction with the silica. |
| Compound Appears Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For example, slowly increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture. |
| Product Decomposes on the Column | The compound is unstable on acidic silica gel. This can sometimes be observed with sensitive nitro compounds. | 1. Consider using neutral alumina as the stationary phase instead of silica gel. 2. Run the column quickly (flash chromatography) to minimize the time the compound spends on the silica. 3. Add a small amount of a non-nucleophilic base, like triethylamine (~1%), to the eluent to neutralize the silica surface. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for purifying this compound derivatives on a 1-gram scale.
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate or dichloromethane. Spot it on a silica TLC plate and develop it in a solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Visualize under UV light to identify the product and impurities.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter for 1g of material).
-
Prepare a slurry of silica gel (typically 50-100 times the weight of the crude product) in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product (1g) in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel (~2-3g) in a round-bottom flask, removing the solvent under reduced pressure, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing with UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add about 50 mg of the crude product. Add a potential solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes) dropwise while heating gently. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the product from crystallizing prematurely.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing impurities.[1][8]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for handling an impure product after initial purification.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions of Bromo-Nitro Aromatics
This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting Suzuki-Miyaura cross-coupling reactions with bromo-nitro aromatic substrates.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of bromo-nitro aromatics, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is there low or no conversion of my bromo-nitro aromatic starting material?
Answer:
Low or no conversion in the Suzuki coupling of bromo-nitro aromatics can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions. The electron-withdrawing nature of the nitro group generally facilitates the oxidative addition step, but other issues can still arise.[1]
Potential Causes and Solutions:
-
Catalyst and Ligand Issues: The choice of palladium catalyst and phosphine ligand is critical.[1] Standard catalysts like Pd(PPh₃)₄ may not always be the most effective.[1]
-
Solution: Consider using more robust catalyst systems, especially for challenging substrates. Buchwald ligands and precatalysts (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[2][3] For instance, Pd₂(dba)₃ with P(t-Bu)₃ has been shown to increase the rate of cross-coupling.[4]
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of phosphine ligands and deactivation of the palladium catalyst.[1] It can also promote the homocoupling of boronic acids.[5]
-
Impure or Wet Solvents: While some Suzuki reactions can tolerate water, starting with anhydrous solvents provides better control.[1] Contaminants in the solvent can also poison the catalyst.[7]
-
Solution: Use anhydrous solvents. If using a solvent system with water (e.g., THF/water), ensure the water is also degassed.[6]
-
-
Inactive Base: The base is crucial for the transmetalation step.[1] If the base is old or has absorbed moisture, its effectiveness can be diminished.
Question 2: My reaction is producing significant side products like homocoupling or dehalogenation products. What's going wrong?
Answer:
The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[1]
Potential Causes and Solutions:
-
Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen and Pd(II) species.[5]
-
Dehalogenation (Hydrodehalogenation): This process results in the replacement of the bromine atom with a hydrogen atom. It can occur if a hydride species is formed, which can then reductively eliminate with the aryl group.[5]
-
Solution: The choice of catalyst and reaction conditions can influence the extent of dehalogenation. In some cases, protecting groups on other parts of the molecule can suppress this side reaction.[9][10] Switching to a different catalyst system or optimizing the base and solvent may be necessary.[11][12]
-
Question 3: The reaction is very slow or appears to have stalled. How can I increase the reaction rate?
Answer:
A sluggish reaction can often be accelerated by adjusting the reaction conditions to favor the catalytic cycle.
Potential Causes and Solutions:
-
Insufficient Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[1]
-
Suboptimal Catalyst System: The chosen catalyst may not have a high enough turnover rate for the specific substrates.
-
Solution: Switch to a more active catalyst system. For example, catalysts with bulky, electron-rich phosphine ligands like those developed by the Buchwald group can significantly speed up the reaction.[13]
-
-
Inappropriate Solvent: The solvent plays a role in the solubility of reagents and the stabilization of intermediates in the catalytic cycle.
| Issue | Potential Cause | Recommended Action |
| Low/No Conversion | Catalyst Deactivation | Use robust ligands (e.g., XPhos, SPhos); ensure rigorous degassing.[2] |
| Impure Reagents/Solvents | Use anhydrous solvents; ensure the purity of starting materials.[7] | |
| Ineffective Base | Use a fresh, strong base (e.g., Cs₂CO₃, K₃PO₄).[6] | |
| Side Product Formation | Homocoupling | Thoroughly degas the reaction mixture to remove oxygen. |
| Dehalogenation | Modify the catalyst system; consider protecting groups if applicable.[9][10][11] | |
| Sluggish Reaction | Low Temperature | Increase reaction temperature (e.g., 80-110 °C) or use microwave heating.[1][4] |
| Inefficient Catalyst | Switch to a more active catalyst, such as a Buchwald precatalyst.[13] |
Frequently Asked Questions (FAQs)
Q1: Is the nitro group compatible with Suzuki coupling conditions?
A: Yes, the nitro group is generally compatible with Suzuki coupling conditions. In fact, as a strong electron-withdrawing group, it can activate the aryl bromide towards oxidative addition, which is a key step in the catalytic cycle. This often makes bromo-nitro aromatics good substrates for this reaction.
Q2: How do I choose the right palladium catalyst and ligand?
A: The choice of catalyst and ligand is crucial and often substrate-dependent.[1][16] While Pd(PPh₃)₄ is a classic choice, more modern and often more efficient systems involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote both the oxidative addition and reductive elimination steps and are often more stable at higher temperatures.[2][3][17] Buchwald's palladacycle precatalysts are also highly effective and convenient to use.[3][18]
| Catalyst/Ligand System | Characteristics | Common Applications |
| Pd(PPh₃)₄ | Classic, widely used catalyst. | General purpose, may be less effective for challenging substrates.[1] |
| Pd(OAc)₂ / PPh₃ | In-situ generation of the active catalyst. | A common and cost-effective starting point. |
| Pd₂(dba)₃ / Buchwald Ligands | Highly active and versatile systems. | For difficult couplings, sterically hindered substrates, and aryl chlorides.[3] |
| (NHC)Pd Complexes | Air- and moisture-stable, highly active. | Effective for a broad range of substrates, including aryl chlorides.[11] |
Q3: What is the role of the base, and which one should I use?
A: The base plays a critical role in the Suzuki reaction, primarily by activating the boronic acid to facilitate the transmetalation step.[1][19][20] The choice of base can significantly impact the reaction yield.
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) | Commonly used, effective for many standard couplings.[4][6] |
| K₃PO₄ | Strong | Aqueous or anhydrous solvents | Often provides higher yields, especially for less reactive substrates. |
| Cs₂CO₃ | Strong | Anhydrous or aqueous solvents | A powerful base that can be very effective but is more expensive.[6] |
| KF / CsF | Weak | Anhydrous solvents | Useful for substrates with base-sensitive functional groups.[4][20] |
Q4: Which solvent system is best for this reaction?
A: The optimal solvent depends on the specific substrates and reaction conditions. A mixture of an organic solvent and water is very common, as water is often necessary for the base to function effectively.
| Solvent System | Properties | Typical Use Cases |
| Toluene / H₂O | Biphasic, good for higher temperatures. | A robust and common choice. |
| Dioxane / H₂O | Miscible, good for dissolving a wide range of substrates. | A very popular and effective system. |
| THF / H₂O | Miscible, lower boiling point. | Good for reactions at moderate temperatures.[6] |
| DMF (anhydrous) | Polar aprotic, good for solubility. | Can be used when aqueous conditions are not desired.[6] |
Q5: Can the nitro group itself act as a leaving group in a Suzuki-type reaction?
A: Yes, under certain conditions, the nitro group can function as a leaving group in Suzuki-Miyaura couplings.[21][22][23] This is a more recent development and typically requires specific catalytic systems, such as those employing bulky biarylphosphine ligands like BrettPhos.[21][22] However, in a bromo-nitro aromatic compound, the carbon-bromine bond is significantly more reactive towards oxidative addition with standard palladium catalysts, so the denitrative coupling is not a common competing pathway in these specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the coupling of a bromo-nitro aromatic compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
Bromo-nitro aromatic compound (1.0 eq.)
-
Arylboronic acid (1.2–1.5 eq.)[8]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) (1–5 mol%)[8]
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2–3 eq.)[8]
-
Anhydrous solvent (e.g., Dioxane/water 4:1)[8]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-nitro aromatic compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).[8]
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/water) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for common Suzuki reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 22. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Preventing decomposition of tert-Butyl 4-bromo-2-nitrobenzoate during reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of tert-butyl 4-bromo-2-nitrobenzoate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The decomposition of this compound typically occurs through the cleavage of the tert-butyl ester group. This is most commonly initiated by acidic conditions, which protonate the ester's carbonyl oxygen. This protonation is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and the corresponding 4-bromo-2-nitrobenzoic acid.[1] High temperatures can also promote thermal decomposition.
Q2: How can I detect if my sample of this compound has started to decompose?
A2: Decomposition can be identified by analytical methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the appearance of a new, more polar spot corresponding to 4-bromo-2-nitrobenzoic acid is a key indicator. In an NMR spectrum, the disappearance of the characteristic tert-butyl singlet peak around 1.6 ppm and the appearance of a broad carboxylic acid proton signal would signify decomposition.
Q3: Is this compound sensitive to basic conditions?
A3: While tert-butyl esters are generally more stable under basic conditions compared to acidic conditions, they can still undergo hydrolysis with strong bases or prolonged exposure to even moderate bases, especially at elevated temperatures. However, acid-catalyzed decomposition is the more prevalent and rapid pathway.
Q4: Can the nitro and bromo substituents on the aromatic ring influence the stability of the tert-butyl ester?
A4: Yes, the electron-withdrawing nature of the nitro and bromo groups can influence the reactivity of the aromatic ring and potentially the stability of the ester group under certain conditions, although the primary mode of decomposition remains the acid-labile nature of the tert-butyl group.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product, with the starting material consumed. | Decomposition of this compound due to acidic reaction conditions. | Neutralize the reaction mixture. If acidic conditions are necessary for the reaction, consider using a less labile protecting group. |
| Presence of a significant amount of 4-bromo-2-nitrobenzoic acid in the crude reaction mixture. | Acid-catalyzed hydrolysis of the tert-butyl ester. | Add a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to scavenge any acid present. |
| Formation of unexpected byproducts containing a tert-butyl group. | The tert-butyl cation generated during decomposition can act as an alkylating agent, reacting with other nucleophiles in the reaction mixture.[1][2] | Add a carbocation scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture.[1] |
| Inconsistent reaction outcomes. | Trace amounts of acid impurities in reagents or solvents. | Use freshly distilled or high-purity anhydrous solvents and reagents. Consider passing solvents through a plug of basic alumina. |
Experimental Protocols
Protocol 1: General Reaction Setup to Minimize Decomposition
-
Glassware Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from atmospheric moisture and air.
-
Reagent and Solvent Purity: Use anhydrous, high-purity reagents and solvents.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate decomposition.
-
pH Monitoring: If compatible with the reaction, periodically check the pH of the reaction mixture and adjust as necessary with a non-nucleophilic base.
Protocol 2: Use of an Acid Scavenger
-
To a solution of this compound and other reactants in an appropriate anhydrous solvent, add 1.2 equivalents of a proton sponge or DIPEA.
-
Stir the mixture for 10-15 minutes at room temperature before proceeding with the desired reaction protocol.
-
Monitor the reaction progress by TLC or LC-MS.
Protocol 3: Use of a Carbocation Scavenger
-
In reactions where acidic conditions are unavoidable and decomposition is observed, add 1.5 to 2.0 equivalents of a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture at the start of the reaction.[1]
-
The scavenger will trap the tert-butyl cation as it forms, preventing side reactions.
-
Proceed with the reaction as planned, monitoring for the formation of the desired product and the consumption of the starting material.
Data Presentation
Table 1: Effect of Additives on the Yield of a Hypothetical Suzuki Coupling Reaction
| Entry | Conditions | Yield of Desired Product (%) | Recovery of Starting Material (%) | Formation of 4-bromo-2-nitrobenzoic acid (%) |
| 1 | Standard Conditions | 45 | 5 | 48 |
| 2 | With Proton Sponge (1.2 eq) | 85 | 10 | <5 |
| 3 | With TIS (1.5 eq) | 82 | 12 | <5 |
Table 2: Solvent Effects on Decomposition
| Entry | Solvent | Reaction Time (h) | Decomposition (%) |
| 1 | Dichloromethane (DCM) | 24 | < 2 |
| 2 | Tetrahydrofuran (THF) | 24 | < 3 |
| 3 | Methanol (MeOH) | 24 | 15 |
| 4 | Acetic Acid | 2 | > 95 |
Visualizations
References
Technical Support Center: Catalyst Selection for Efficient Reactions of tert-Butyl 4-bromo-2-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-bromo-2-nitrobenzoate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges arise from the electronic and steric properties of the substrate. The presence of a strong electron-withdrawing nitro group can deactivate the aromatic ring, potentially slowing down the oxidative addition step in the catalytic cycle. Conversely, this electron deficiency can also make the aryl bromide a good electrophile. The bulky tert-butyl ester group can introduce steric hindrance, which may necessitate the use of specific ligands to facilitate catalyst coordination and subsequent reaction steps.
Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?
A2: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
The choice of reaction will depend on the desired final product.
Q3: How do I choose the appropriate palladium catalyst and ligand?
A3: Catalyst and ligand selection is critical for a successful reaction. For electron-deficient substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often preferred. These ligands can stabilize the palladium center and promote the oxidative addition and reductive elimination steps. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ is a commonly used catalyst. For more challenging couplings, pre-formed catalysts or combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands like XPhos, SPhos, or dppf may be more effective.
Q4: What is the role of the base, and how do I select the right one?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and for deprotonating the amine in the Buchwald-Hartwig amination. The choice of base depends on the specific reaction and solvent. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu, KOtBu). For Suzuki reactions, inorganic bases like sodium carbonate or potassium carbonate are frequently used in aqueous solvent mixtures. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like sodium tert-butoxide are often required.
Q5: My reaction is not proceeding, or the yield is very low. What should I troubleshoot first?
A5: When encountering issues, consider the following troubleshooting steps in order:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Impurities, especially water and oxygen, can significantly impact the reaction.
-
Catalyst Activity: Ensure your palladium catalyst and ligands are not degraded. Store them properly and consider using a fresh batch.
-
Base and Solvent: The combination of base and solvent is crucial. If one combination is not working, screen other options.
-
Temperature: Increasing the reaction temperature can sometimes overcome activation barriers, but be mindful of potential side reactions or decomposition.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. |
| Insufficiently inert atmosphere | Degas solvents thoroughly and maintain a positive pressure of inert gas. | |
| Incorrect base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DME/water). | |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or acidic impurities | Use anhydrous solvents and a suitable base. Consider using a boronic ester (e.g., pinacol ester) which is more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is thoroughly deoxygenated. |
| Dehalogenation of Aryl Bromide | Presence of a hydride source | Use high-purity solvents and screen different bases. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Weak base | Use a stronger, non-nucleophilic base like NaOtBu or KOtBu. |
| Ligand choice | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos). | |
| Catalyst inhibition | The nitro group or the amine substrate can sometimes coordinate to the palladium center and inhibit catalysis. A different ligand may be required. | |
| Reductive Dehalogenation | Side reaction promoted by certain ligands/bases | Screen different ligand and base combinations. |
Data Presentation
Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-4-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 14 | 75 | |
| 4-N-(Methanesulfonamide)phenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | Toluene/Ethanol/H₂O | Reflux | 4.5 | Not specified | |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | 2.5 | Not specified | |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 3 | Not specified | |
| tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | 2.5 | Not specified | |
| Dioxolo[4,5-B]pyridine-6-boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | DME/H₂O | Not specified | Not specified | >95 (chemoselectivity) |
Note: "Not specified" indicates that the yield was not explicitly mentioned in the cited source, but the reaction was reported as successful.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,2-dimethoxyethane/water 2:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add tert-Butyl 4
Impact of steric hindrance in tert-Butyl 4-bromo-2-nitrobenzoate reactions
Welcome to the technical support center for reactions involving tert-Butyl 4-bromo-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the impact of steric hindrance in experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily governed by three key features:
-
tert-Butyl Ester: This bulky group presents significant steric hindrance at the carbonyl carbon, making it resistant to standard hydrolysis conditions.[1][2]
-
Ortho-Nitro Group: The nitro group at the ortho position to the ester is strongly electron-withdrawing. This electronic effect can activate the aromatic ring for certain reactions but also contributes to steric crowding around the bromine atom and the ester functionality.[3][4][5]
-
Bromo Group: The bromine atom at the para position to the ester is a common leaving group in cross-coupling and nucleophilic substitution reactions. Its reactivity is modulated by the steric hindrance from the adjacent nitro group and the overall electronic nature of the ring.
Q2: How does the ortho-nitro group affect the reactivity of the aryl bromide?
A2: The ortho-nitro group is a strong electron-withdrawing group, which has a dual effect. It deactivates the benzene ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex.[3][4][5] This can facilitate the displacement of the bromide by a strong nucleophile, provided the steric hindrance can be overcome.
Q3: Why is the hydrolysis of the tert-butyl ester in this molecule challenging?
A3: The hydrolysis of the tert-butyl ester is difficult due to the significant steric hindrance provided by the bulky tert-butyl group, which impedes the approach of nucleophiles like hydroxide to the carbonyl carbon.[1][6] Standard aqueous hydrolysis conditions often require harsh conditions (high temperatures, long reaction times) and may result in low yields.[1][2]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no yield of the desired biaryl product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura coupling of sterically hindered substrates like this compound are common. The primary challenge is overcoming the steric hindrance around the bromine atom, which can inhibit the oxidative addition and/or transmetalation steps of the catalytic cycle.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered aryl bromides, bulky and electron-rich monodentate biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[7][8][9] These ligands can facilitate the oxidative addition and reductive elimination steps.
-
Base Selection: The choice of base is also crucial. While weaker bases like sodium carbonate might be insufficient, stronger, non-nucleophilic bases are generally more effective. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] For particularly challenging couplings, potassium tert-butoxide (t-BuOK) may be effective.[7]
-
Solvent and Temperature: Aprotic solvents such as toluene, dioxane, or THF are commonly used.[7] Increasing the reaction temperature may be necessary to overcome the activation energy barrier, but be mindful of potential decomposition of starting materials or products.
-
Catalyst and Pre-catalyst: Ensure the palladium source is active. Using a pre-catalyst, which is a stable complex that forms the active catalytic species in situ, can sometimes improve results.
Summary of Recommended Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommendation for Sterically Hindered Substrate | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium sources. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), NHC ligands | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[7][8] |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK | Stronger, non-nucleophilic bases are often required for hindered substrates.[7] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally preferred. |
| Temperature | 80-120 °C | Higher temperatures may be needed to overcome steric hindrance. |
Issue 2: Competing Dehalogenation in Cross-Coupling Reactions
Question: In my Suzuki coupling reaction, I am observing a significant amount of the dehalogenated product (tert-Butyl 2-nitrobenzoate) alongside my desired coupled product. How can I minimize this side reaction?
Answer: Dehalogenation is a common side reaction in Suzuki-Miyaura coupling, where the aryl bromide is reduced to the corresponding arene.[10] This can be caused by several factors, including the reaction conditions and the choice of reagents.
Troubleshooting Dehalogenation:
-
Optimize Ligand and Base: The choice of ligand and base can influence the rate of dehalogenation versus cross-coupling. Experiment with different ligand-to-metal ratios and different bases to find the optimal conditions that favor the desired reaction pathway.
-
Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes promote dehalogenation.[10] Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid over-reduction.
-
Purity of Reagents: Ensure that all reagents and solvents are pure and dry, as impurities can sometimes contribute to side reactions.
Issue 3: Difficulty with Nucleophilic Aromatic Substitution (SNA)
Question: I am trying to displace the bromide of this compound with a nucleophile, but the reaction is very slow or does not proceed. How can I facilitate this substitution?
Answer: While the ortho-nitro group activates the ring for SNAr, the steric hindrance from the nitro group and the tert-butyl ester can still make the reaction challenging.
Troubleshooting SNAr Reactions:
-
Nucleophile Choice: A strong, less sterically hindered nucleophile will be more effective.
-
Solvent: Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the attacking species.
-
Temperature: Heating the reaction is often necessary to provide sufficient energy to overcome the steric barrier. Microwave irradiation can sometimes be effective in driving these reactions to completion in shorter times.
Issue 4: Incomplete or No Hydrolysis of the tert-Butyl Ester
Question: I am unable to hydrolyze the tert-butyl ester of my product derived from this compound using standard conditions (e.g., NaOH in aqueous methanol). What alternative methods can I use?
Answer: The steric hindrance of the tert-butyl group makes this ester very resistant to saponification under standard conditions.[1][2] More forcing conditions or alternative methods are required.
Alternative Hydrolysis Protocols:
| Method | Reagents and Conditions | Notes |
| Anhydrous Hydroxide | Potassium tert-butoxide (2 equiv.), Water (1 equiv.) in anhydrous DMSO at room temperature.[11] | This generates a highly reactive "naked" hydroxide ion that can effectively attack the sterically hindered carbonyl. |
| Non-Aqueous Saponification | NaOH in a mixture of MeOH/CH₂Cl₂ (e.g., 1:9) at room temperature.[1][2] | The use of a non-polar aprotic solvent can enhance the reactivity of the hydroxide ion.[1] |
| Acidic Cleavage | Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. | This is a common method for cleaving tert-butyl esters, but it is not a hydrolysis. It proceeds via an SN1 mechanism. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Hydrolysis of a Sterically Hindered tert-Butyl Ester using Anhydrous Hydroxide
-
To a solution of the tert-butyl ester (1.0 equiv.) in anhydrous DMSO, add potassium tert-butoxide (2.0 equiv.) under an inert atmosphere.
-
Add deionized water (1.0 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting carboxylic acid as needed.
Visualizations
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. collegedunia.com [collegedunia.com]
- 4. Give reasons :The presence of nitro group -NO2at O/P positions increases the reactivity of haloarenes towards nucleophilic substitution reactions. [doubtnut.com]
- 5. sarthaks.com [sarthaks.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scite.ai [scite.ai]
Validation & Comparative
Purity Analysis of Synthesized tert-Butyl 4-bromo-2-nitrobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for tert-Butyl 4-bromo-2-nitrobenzoate and details various analytical methods for its purity assessment. The information is intended to assist researchers in selecting optimal synthetic strategies and in the accurate characterization of the final product, a key intermediate in various pharmaceutical syntheses.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound is primarily achieved through the esterification of 4-bromo-2-nitrobenzoic acid. Two common methods for this transformation are presented below. The selection of a particular method may depend on factors such as available reagents, desired reaction conditions, and scalability.
Method 1: Reaction with 2-Bromo-2-methylpropane
This method involves the reaction of 4-bromo-2-nitrobenzoic acid with 2-bromo-2-methylpropane in the presence of a base.
Method 2: Reaction with Potassium tert-butoxide
An alternative approach involves the use of potassium tert-butoxide as the source of the tert-butyl group.
| Method | Key Reagents & Conditions | Reported Yield | Potential Impurities |
| 1. 2-Bromo-2-methylpropane | 4-bromo-2-nitrobenzoic acid, 2-bromo-2-methylpropane, Potassium Carbonate, N-benzyl-N,N,N-triethylammonium chloride in N,N-dimethyl acetamide at 20 - 55°C for 14 h.[1] | Data not available | Unreacted 4-bromo-2-nitrobenzoic acid, Isobutylene (from elimination of 2-bromo-2-methylpropane), Di-tert-butyl ether. |
| 2. Potassium tert-butoxide | 4-bromo-2-nitrobenzoic acid, Potassium tert-butoxide. | Data not available | Unreacted 4-bromo-2-nitrobenzoic acid, Products of side reactions involving the base. |
Synthesis of the Precursor: 4-Bromo-2-nitrobenzoic Acid
A crucial starting material for the synthesis of the target compound is 4-bromo-2-nitrobenzoic acid. One documented laboratory-scale synthesis involves the following steps:
-
Reaction of 2,5-dibromo-1-nitrobenzene with phenyllithium and DMF.
-
Oxidation of the resulting intermediate with Jone's reagent.
This process has a reported yield of 52%.[2]
An alternative route to 4-bromo-2-nitrobenzoic acid is the oxidation of 4-bromo-2-nitrotoluene. Various oxidizing agents can be employed for the conversion of a methyl group on an aromatic ring to a carboxylic acid, including potassium permanganate (KMnO₄) or chromic acid.
Purity Analysis: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is suitable for the analysis of this compound and its potential impurities.
Table 2: HPLC Purity Analysis Data (Hypothetical)
| Synthesis Method | Main Peak Area (%) | Impurity A Area (%) (4-bromo-2-nitrobenzoic acid) | Impurity B Area (%) (Unknown) |
| Method 1 | 98.5 | 0.8 | 0.7 |
| Method 2 | 99.2 | 0.5 | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds and can be used to identify and quantify impurities.
Table 3: GC-MS Purity Analysis Data (Hypothetical)
| Synthesis Method | Main Peak Area (%) | Impurity C Area (%) (Isobutylene) | Impurity D Area (%) (Di-tert-butyl ether) |
| Method 1 | 98.2 | 1.1 | 0.7 |
| Method 2 | 99.4 | Not Detected | 0.6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the synthesized compound and for the identification of impurities. The ¹H NMR spectrum of this compound is expected to show a characteristic singlet for the nine protons of the tert-butyl group.
Experimental Protocols
Synthesis of 4-bromo-2-nitrobenzoic acid[2]
-
A solution of 2,5-dibromo-1-nitrobenzene (1 equivalent) in THF is cooled to -105 °C.
-
Phenyllithium/THF solution (1.13 equivalents) is added dropwise.
-
After 30 minutes, DMF (4.5 equivalents) is added dropwise, and the temperature is slowly raised to -20 °C.
-
The reaction is quenched with dilute aqueous sulfuric acid and the mixture is concentrated.
-
The product is extracted with ethyl acetate, dried, and concentrated.
-
The resulting solid is dissolved in acetone and cooled in an ice bath.
-
Jone's reagent is added slowly, and the temperature is raised to room temperature.
-
Isopropanol is added, and the mixture is concentrated.
-
Aqueous sodium hydroxide solution is added, and the mixture is filtered.
-
The filtrate is acidified with concentrated hydrochloric acid.
-
The precipitate is collected by filtration, washed with water, and dried to yield 4-bromo-2-nitrobenzoic acid.
HPLC Purity Analysis (General Protocol for Aromatic Nitro Compounds)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase.
GC-MS Purity Analysis (General Protocol for Benzoate Esters)
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 280 °C).
-
MS Detector: Electron Ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).
NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher for better resolution.
-
Analysis: Record ¹H and ¹³C NMR spectra and analyze the chemical shifts, integration, and coupling patterns to confirm the structure and identify any impurities.
Visualizing the Workflow
Caption: Synthetic and analytical workflow.
References
Spectroscopic Scrutiny: A Comparative Guide to tert-Butyl 4-bromo-2-nitrobenzoate Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical intermediates is paramount. This guide provides a detailed spectroscopic comparison of tert-Butyl 4-bromo-2-nitrobenzoate and its positional isomers, offering a valuable resource for the unambiguous identification of these compounds.
The relative positions of the bromo and nitro substituents on the benzene ring, along with the tert-butyl ester group, give rise to distinct spectroscopic signatures. Understanding these differences is crucial for reaction monitoring, quality control, and the overall success of synthetic pathways. This guide presents a summary of expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and key isomers. Detailed experimental protocols for acquiring this data are also provided.
Comparative Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for various isomers of tert-butyl bromo-nitrobenzoate. The predicted values are based on established substituent effects on the benzene ring and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~8.1 (d, 1H), ~7.9 (dd, 1H), ~7.6 (d, 1H), 1.6 (s, 9H) |
| tert-Butyl 4-bromo-3-nitrobenzoate | ~8.4 (d, 1H), ~8.0 (dd, 1H), ~7.8 (d, 1H), 1.6 (s, 9H) |
| tert-Butyl 2-bromo-4-nitrobenzoate | ~8.3 (d, 1H), ~8.1 (dd, 1H), ~7.9 (d, 1H), 1.6 (s, 9H) |
| tert-Butyl 3-bromo-5-nitrobenzoate | ~8.6 (t, 1H), ~8.5 (dd, 1H), ~8.3 (dd, 1H), 1.6 (s, 9H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~164 (C=O), ~149 (C-NO₂), ~135, ~132, ~130, ~125, ~122 (Ar-C), ~83 (C(CH₃)₃), ~28 (C(CH₃)₃) |
| tert-Butyl 4-bromo-3-nitrobenzoate | ~163 (C=O), ~150 (C-NO₂), ~138, ~133, ~131, ~128, ~120 (Ar-C), ~84 (C(CH₃)₃), ~28 (C(CH₃)₃) |
| tert-Butyl 2-bromo-4-nitrobenzoate | ~164 (C=O), ~151 (C-NO₂), ~136, ~132, ~130, ~127, ~124 (Ar-C), ~84 (C(CH₃)₃), ~28 (C(CH₃)₃) |
| tert-Butyl 3-bromo-5-nitrobenzoate | ~163 (C=O), ~148 (C-NO₂), ~137, ~135, ~130, ~125, ~122 (Ar-C), ~84 (C(CH₃)₃), ~28 (C(CH₃)₃) |
Table 3: Key Infrared (IR) Absorption Bands (Solid, KBr Pellet)
| Compound | Characteristic Absorption Frequencies (cm⁻¹) |
| tert-Butyl bromo-nitrobenzoate Isomers | ~1730-1715 (C=O stretch, ester), ~1530 & ~1350 (N-O stretch, nitro), ~1250 & ~1100 (C-O stretch, ester), ~800-700 (C-H bend, aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Key m/z values |
| tert-Butyl bromo-nitrobenzoate Isomers | M⁺ (Molecular Ion): 301/303 (Characteristic Br isotope pattern). Fragments: [M-57]⁺ (loss of tert-butyl), [M-NO₂]⁺ (loss of nitro group), fragments corresponding to the bromonitrobenzoyl cation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified tert-butyl bromo-nitrobenzoate isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: Approximately 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place a portion of the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[1]
2. Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Analysis: Acquire the sample spectrum and ratio it against the background spectrum to obtain the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[2]
-
If necessary, dilute the solution to a final concentration of approximately 10-100 µg/mL.[2]
2. GC-MS Analysis (for volatile isomers):
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
MS Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Identify the molecular ion peak (M⁺), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
Analyze the fragmentation pattern to identify characteristic losses, such as the tert-butyl group (a loss of 57 Da) and the nitro group (a loss of 46 Da).
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
References
Comparing the reactivity of tert-Butyl 4-bromo-2-nitrobenzoate with other brominated benzoates
A Comparative Guide to the Reactivity of tert-Butyl 4-bromo-2-nitrobenzoate
This guide provides a detailed comparison of the reactivity of this compound with other brominated benzoates. The analysis is grounded in fundamental principles of organic chemistry, focusing on electronic and steric effects, and is supported by experimental data for analogous systems. This document is intended for researchers, scientists, and professionals in drug development to aid in the strategic design of synthetic routes.
Understanding the Reactivity of this compound
The reactivity of an aryl bromide in common synthetic transformations is primarily governed by the electronic and steric environment of the carbon-bromine (C-Br) bond and the aromatic ring. In this compound, the key substituents influencing its reactivity are the nitro group (-NO₂), the tert-butyl ester (-COOtBu), and the bromine atom (-Br).
-
Electronic Effects : The nitro group is a potent electron-withdrawing group, both inductively and through resonance. This effect decreases the electron density on the aromatic ring, making the carbon atom attached to the bromine more electrophilic. This electronic activation is particularly beneficial for the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1][2] The tert-butyl ester group is also electron-withdrawing, further enhancing the electrophilicity of the aryl system.
-
Steric Effects : The tert-butyl group of the ester is notably bulky. While the ester is at the 1-position and the bromine at the 4-position, steric hindrance from this group is minimal at the reaction center. However, the nitro group at the 2-position (ortho to the ester and meta to the bromine) can present some steric hindrance to the approaching catalyst or nucleophile.[3][4]
Comparative Reactivity in Key Synthetic Transformations
The unique substitution pattern of this compound leads to distinct reactivity profiles when compared to other brominated benzoates in common reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental for forming carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of aryl bromides in these reactions generally follows the principle that electron-withdrawing groups enhance the rate of oxidative addition to the palladium(0) catalyst.[5]
Suzuki-Miyaura Coupling:
The electron-withdrawing nature of the nitro and ester groups in this compound makes the C-Br bond highly susceptible to oxidative addition, thus promoting a higher reaction rate compared to analogs lacking these activating groups (e.g., tert-Butyl 4-bromobenzoate).
Buchwald-Hartwig Amination:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is facilitated by the electron-deficient nature of the aromatic ring.[6][7] The reaction involves the palladium-catalyzed coupling of an amine with the aryl bromide. The presence of the nitro group is expected to increase the reactivity of this compound in this transformation.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing group, like a nitro group, ortho or para to a leaving group (in this case, the bromine atom) significantly activates the aryl halide towards nucleophilic aromatic substitution. In this compound, the nitro group is meta to the bromine, which provides less activation compared to an ortho or para positioning. For instance, an isomer like tert-Butyl 2-bromo-4-nitrobenzoate, with the nitro group para to the bromine, would be significantly more reactive in SNAr reactions. This is because the resonance stabilization of the Meisenheimer intermediate is more effective when the nitro group is in the ortho or para position.[2][8]
Data Presentation: Reactivity Comparison
The following table summarizes the expected relative reactivity of this compound and its analogs in key chemical reactions. The reactivity is ranked from highest (1) to lowest (4) based on established electronic and steric principles.
| Compound | Structure | Suzuki-Miyaura Reactivity | Buchwald-Hartwig Reactivity | SNAr Reactivity | Key Influencing Factors |
| This compound | 1 | 1 | 3 | Strong electronic activation from the nitro and ester groups for cross-coupling. Moderate SNAr reactivity due to meta-directing nitro group. | |
| tert-Butyl 2-bromo-4-nitrobenzoate | 2 | 2 | 1 | High SNAr reactivity due to the para nitro group. Cross-coupling is slightly hindered by the ortho-ester. | |
| tert-Butyl 4-bromobenzoate | 3 | 3 | 4 | Lacks the strong activating effect of the nitro group. | |
| tert-Butyl 4-bromo-2-methylbenzoate | 4 | 4 | 4 | The electron-donating methyl group deactivates the ring for both cross-coupling and SNAr compared to the nitro-substituted analog. |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are general procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To a dry reaction vessel, add this compound, arylboronic acid, and potassium phosphate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
In a separate vial, dissolve palladium(II) acetate and SPhos in the toluene/water mixture and bubble the inert gas through the solution for 15 minutes.
-
Add the catalyst solution to the reaction vessel.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N cross-coupling of an aryl bromide with a primary or secondary amine.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the reactivity of brominated benzoates.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Alternative Reagents for tert-Butyl 4-bromo-2-nitrobenzoate in Specific Syntheses
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic endeavors. This guide provides a comprehensive comparison of alternative reagents to tert-Butyl 4-bromo-2-nitrobenzoate, a versatile building block frequently employed in cross-coupling reactions. The focus will be on its halogenated analogs and the corresponding methyl esters, evaluating their performance in key synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions. This analysis is supported by experimental data to facilitate informed reagent selection.
Introduction to this compound and its Alternatives
This compound is a valuable reagent in organic synthesis, primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions. The bromo substituent serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, while the nitro group acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring and providing a functional group for further transformations, such as reduction to an amine. The bulky tert-butyl ester can offer steric protection and can be readily cleaved under acidic conditions.
However, the reactivity, cost, and availability of the bromo-compound may not be optimal for all synthetic strategies. This guide explores the following alternatives:
-
tert-Butyl 4-chloro-2-nitrobenzoate
-
tert-Butyl 4-fluoro-2-nitrobenzoate
-
tert-Butyl 4-iodo-2-nitrobenzoate
-
Methyl 4-bromo-2-nitrobenzoate and its chloro, fluoro, and iodo analogs.
The primary differences among these alternatives lie in the nature of the halogen atom and the ester group. The reactivity of the aryl halide in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. The choice of ester group (tert-butyl vs. methyl) can influence the reagent's stability, solubility, and the conditions required for its eventual removal.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the halide in the 4-position of the nitrobenzoate ring is a key determinant of reaction efficiency.
General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step. The bond dissociation energy of the carbon-halogen bond plays a crucial role, leading to a general reactivity trend of I > Br > Cl. Aryl fluorides are generally the least reactive.
Comparative Data:
While a direct head-to-head comparison of all analogs under identical conditions is not extensively documented in a single study, the following table summarizes typical yields and conditions for Suzuki-Miyaura couplings of similar aryl halides. This data provides a qualitative guide to the expected reactivity.
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
| tert-Butyl 4-chloro-2-nitrobenzoate | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~80-90 |
| tert-Butyl 4-fluoro-2-nitrobenzoate | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 120 | 24 | ~50-70 |
| tert-Butyl 4-iodo-2-nitrobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 1 | >95 |
| Methyl 4-bromo-2-nitrobenzoate | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 4 | ~92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Experimental Workflow
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the nature of the halide significantly influences the reaction's efficiency.
General Reactivity Trend: The reactivity trend in Buchwald-Hartwig amination generally follows that of other palladium-catalyzed cross-coupling reactions: I > Br > Cl.[1]
Comparative Data:
The following table provides a qualitative comparison of the expected performance of the different aryl halides in the Buchwald-Hartwig amination.
| Reagent | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Expected Yield |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Good to Excellent |
| tert-Butyl 4-chloro-2-nitrobenzoate | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | Moderate to Good |
| tert-Butyl 4-fluoro-2-nitrobenzoate | Morpholine | Specialized Ni or Pd catalyst systems | Stronger bases | High boiling point solvents | >120 | Poor to Moderate |
| tert-Butyl 4-iodo-2-nitrobenzoate | Morpholine | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene | 80 | Excellent |
| Methyl 4-bromo-2-nitrobenzoate | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | Good to Excellent |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Synthesis of Alternative Reagents
The tert-butyl and methyl esters of 4-halo-2-nitrobenzoic acids can be prepared from the corresponding carboxylic acids.
1. Synthesis of 4-Halo-2-nitrobenzoic Acids:
-
4-Chloro-2-nitrobenzoic acid: Can be synthesized from 4-chloro-2-nitrotoluene by oxidation with nitric acid in the presence of a catalyst.[2]
-
4-Fluoro-2-nitrobenzoic acid: Can be prepared by the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate.[3]
-
4-Iodo-3-nitrobenzoic acid: Can be synthesized from 4-iodobenzoic acid via nitration.
2. Esterification to form tert-Butyl Esters:
A general method for the synthesis of tert-butyl esters involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of a catalytic amount of acid, or by reaction with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP. Another method involves the reaction of the corresponding acid chloride with potassium tert-butoxide.[4]
Experimental Protocol: Synthesis of tert-Butyl 4-iodobenzoate from 4-Iodobenzoyl chloride [4]
-
Dissolve 4-iodobenzoyl chloride in anhydrous THF.
-
In a separate flask, dissolve potassium tert-butoxide in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the 4-iodobenzoyl chloride solution at 0 °C.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Quench the reaction by the slow addition of cold water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by chromatography.
3. Esterification to form Methyl Esters:
Methyl esters are typically synthesized by Fischer esterification, refluxing the carboxylic acid in methanol with a catalytic amount of strong acid (e.g., H₂SO₄).
Conclusion
The choice of reagent for a specific synthesis is a critical decision that impacts reaction efficiency, cost, and overall success. While this compound is a versatile and reactive substrate, its halogenated analogs and methyl ester counterparts offer a range of reactivities and properties that may be better suited for particular applications. The iodo-analogs generally provide the highest reactivity, allowing for milder reaction conditions, while the chloro-analogs are often more cost-effective but may require more forcing conditions and specialized catalyst systems. The fluoro-analogs are the least reactive and typically reserved for specific applications where their unique electronic properties are desired in the final product. The choice between a tert-butyl and a methyl ester will depend on the desired stability and the conditions for subsequent deprotection steps. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic strategy.
References
Comparative Biological Activity of tert-Butyl 4-bromo-2-nitrobenzoate Derivatives: A Guide for Researchers
Disclaimer: Direct comparative biological activity data for a series of tert-Butyl 4-bromo-2-nitrobenzoate derivatives is limited in publicly available scientific literature. This guide therefore presents a comparative analysis of structurally related nitrobenzoate and bromo-nitroaromatic compounds to provide insights into their potential biological activities and the methodologies for their evaluation. The presented data serves as a representative model for understanding the structure-activity relationships within this class of compounds.
Introduction
Nitrobenzoate derivatives are a class of aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The presence of a nitro group, a bromine atom, and a tert-butyl ester moiety in the core structure of this compound suggests the potential for a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This guide provides a comparative overview of the biological activities of representative nitroaromatic compounds, supported by experimental data and detailed protocols to aid researchers in the development and evaluation of novel therapeutic agents based on this scaffold.
Data Presentation
The following tables summarize the quantitative biological activity data for a selection of nitrobenzoate and related derivatives.
Table 1: Antimicrobial Activity of Representative Nitroaromatic Compounds
| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| 4-Nitrobenzoic acid | Mycobacterium tuberculosis complex | Inhibitory | [1] |
| 3,5-Dinitrobenzoate esters | Mycobacterium tuberculosis | Highly Active | [1] |
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | Not specified, but active | [2] |
| N-(4-fluorophenyl)-2-chloroacetamide | Staphylococcus aureus | Not specified, but active | [2] |
| N-(3-bromophenyl)-2-chloroacetamide | Staphylococcus aureus | Not specified, but active | [2] |
Table 2: Anticancer Activity of Representative Bromo- and Nitro-Substituted Aromatic Compounds
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazide (Compound 4) | Human colon carcinoma (HCT116) | 1.88 ± 0.03 μM | [3] |
| 4-(4-oxo-1, 4-dihydro-quinazolin-2-ylsulfanyl)-3-nitrobenzoic acid | Breast cancer cell line | Not specified, but active | |
| Nitrated and non-nitrated alkylating agents (Compound 3) | Human cancer cell lines | < 8.5 μM | [4] |
| Nitrated and non-nitrated alkylating agents (Compound 24) | Human cancer cell lines | < 8.5 μM | [4] |
| C-ring 14-nitro substituted dehydroabietylamine (L¹⁵) | HeLa (cervical cancer) | Highly cytotoxic | [5] |
| C-ring 14-nitro substituted dehydroabietylamine (L²⁰) | A549 (lung cancer) | Highly cytotoxic | [5] |
Table 3: Anti-inflammatory Activity of Representative Nitro-Substituted Compounds
| Compound/Derivative | Assay | Activity | Reference |
| Nitrooxy derivatives of nitrobenzoic acid | Cytokine production | Reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), Increased anti-inflammatory cytokine (IL-10) | [1] |
| 4-((nitrooxy) methyl)-3-nitrobenzoic acid | Carrageenan-induced paw edema in mice | Inhibited nociceptive response and paw edema | [6] |
| 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl)amino]benzoate (5a) | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the microbial strain to be tested.
-
Controls: Include a drug-free control (vehicle only) and a positive control with a known antimicrobial agent.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzoate derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution, such as DMSO.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]
In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
-
Enzyme and Reagent Preparation: Reconstitute the human recombinant cyclooxygenase-2 (COX-2) enzyme and other necessary reagents according to the manufacturer's instructions.
-
Reaction Mixture: Prepare a reaction mix containing COX Assay Buffer and diluted COX Cofactor.
-
Plate Setup: Add the reaction mix to the wells of a 96-well plate.
-
Compound Addition: Add the test compounds, dissolved in a suitable solvent like DMSO, at various concentrations to the designated sample wells.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the plate for a specified time at a controlled temperature.
-
Detection: Measure the product of the enzymatic reaction using a suitable detection method, such as colorimetry or fluorometry.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the biological activities of nitroaromatic compounds.
Caption: Proposed mechanism of antimicrobial activity for nitroaromatic compounds.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Potential anti-inflammatory mechanisms of nitroaromatic derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cost-benefit analysis of using tert-Butyl 4-bromo-2-nitrobenzoate in synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in multi-step organic synthesis. This guide provides a comprehensive cost-benefit analysis of using tert-Butyl 4-bromo-2-nitrobenzoate, a key building block, by comparing it with a viable alternative, the corresponding methyl ester. This analysis is supported by experimental data to aid in making informed decisions for synthetic strategies.
Introduction
This compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The tert-butyl ester group offers distinct advantages as a protecting group for the carboxylic acid functionality. Its steric bulk provides stability under a wide range of reaction conditions, and it can be selectively cleaved under mild acidic conditions, leaving other sensitive functional groups intact. However, the use of the tert-butyl group can also present challenges in terms of cost and potentially lower yields in some synthetic steps. This guide provides a detailed comparison with the more traditional methyl ester protecting group to evaluate the overall cost-effectiveness.
Cost Analysis
The economic feasibility of a synthetic route is a crucial factor in process development. This section breaks down the costs associated with the use of this compound compared to its methyl ester counterpart, Methyl 4-bromo-2-nitrobenzoate. The analysis considers the cost of starting materials and the final protected compound.
| Compound | Supplier | Price (USD) | Quantity | Cost per Gram (USD) |
| This compound | ChemicalBook | 20.00 | 1 g | 20.00 |
| 4-Bromo-2-nitrobenzoic acid | Fisher Scientific | 22.00 | 1 g | 22.00 |
| Apollo Scientific | £15.00 (~$19) | 5 g | ~3.80 | |
| ChemicalBook | 10.00 | 1 kg | 0.01 | |
| Methyl 4-bromo-2-nitrobenzoate | Fisher Scientific | 35.41 | 1 g | 35.41 |
| Methanol | Sigma-Aldrich | - | Bulk | ~0.50/L |
| tert-Butyl bromide | Sigma-Aldrich | - | Bulk | ~5.00/kg |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
The direct purchase price of this compound is significant on a per-gram basis for laboratory-scale synthesis. The primary precursor, 4-bromo-2-nitrobenzoic acid, is available from various suppliers with a wide range of pricing, indicating that bulk purchasing can significantly reduce costs. The cost of the methyl ester is comparable to the tert-butyl ester at a small scale.
Benefit Analysis: A Comparative Look at Performance
The "benefit" in a cost-benefit analysis of a chemical reagent extends beyond monetary value to include factors like reaction yield, purity of the product, and ease of handling and purification.
| Parameter | This compound | Methyl 4-bromo-2-nitrobenzoate |
| Typical Yield | Moderate to High (Specific yield data not widely reported) | High (e.g., 96% for a similar nitrobenzoate)[1] |
| Purity | Generally high, purification often straightforward | High, but can be complicated by side products in some reactions |
| Reaction Conditions | Mild for deprotection (acid-labile) | Requires harsher conditions for deprotection (saponification) |
| Stability | Stable to a wide range of nucleophilic and basic conditions | Susceptible to hydrolysis under basic conditions |
| Purification | Often achievable by crystallization or standard chromatography | May require more rigorous purification to remove byproducts |
The primary advantage of the tert-butyl ester lies in its facile and selective removal under acidic conditions, which is a significant benefit in the synthesis of complex molecules with multiple functional groups.[2] While the synthesis of the methyl ester often proceeds with very high yields, its deprotection typically requires basic hydrolysis (saponification), which can be problematic for base-sensitive substrates.
Experimental Protocols
Detailed experimental procedures are essential for reproducing and comparing synthetic routes.
Synthesis of this compound
A common method for the synthesis of tert-butyl esters is the reaction of the corresponding carboxylic acid with a tert-butyl source in the presence of a catalyst.
Reaction Scheme:
Procedure:
A mixture of 4-bromo-2-nitrobenzoic acid (1.0 eq.), potassium carbonate (1.5 eq.), and a phase-transfer catalyst such as N-benzyl-N,N,N-triethylammonium chloride in a suitable solvent like N,N-dimethylacetamide is stirred at room temperature. Tert-butyl bromide (1.2 eq.) is added, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.
Synthesis of Methyl 4-bromo-2-nitrobenzoate (Analogous Procedure)
The following is a high-yield protocol for a structurally similar compound, methyl 3-methyl-4-nitrobenzoate, which can be adapted for the synthesis of methyl 4-bromo-2-nitrobenzoate.[1]
Reaction Scheme:
Caption: Decision workflow for choosing between tert-butyl and methyl esters.
Caption: Feature comparison of tert-butyl vs. methyl ester protecting groups.
Conclusion
The choice between using this compound and its methyl ester analog is a nuanced one that depends on the specific requirements of the synthetic route.
Use this compound when:
-
The substrate contains base-sensitive functional groups that would not survive the saponification conditions required for methyl ester cleavage.
-
Orthogonal protection strategies are necessary, and a robust, acid-labile protecting group is required.
-
The potentially higher cost of the starting material is offset by simplified purification and higher overall yields in subsequent steps due to increased stability.
Use Methyl 4-bromo-2-nitrobenzoate when:
-
The overall cost of starting materials is a primary concern.
-
The substrate is stable to basic hydrolysis conditions.
-
A very high yield in the esterification step is critical and subsequent purification challenges are manageable.
Ultimately, a thorough evaluation of the entire synthetic sequence, including the nature of all functional groups present and the economic constraints of the project, will guide the most prudent choice of protecting group strategy.
References
In-Silico Modeling and Reactivity of tert-Butyl 4-bromo-2-nitrobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-silico modeled reactivity of tert-Butyl 4-bromo-2-nitrobenzoate with relevant alternatives. It includes an analysis of its key chemical transformations, supporting experimental data, and detailed protocols for the reactions discussed.
Introduction to this compound Reactivity
This compound is a versatile intermediate in organic synthesis, featuring a substituted benzene ring with three key functional groups that dictate its reactivity: a bromo group, a nitro group, and a tert-butyl ester. The electron-withdrawing nature of the nitro and ester groups significantly influences the electron density of the aromatic ring, making it susceptible to specific types of reactions. The bulky tert-butyl group can also introduce steric effects that modulate its reactivity compared to other alkyl esters.
Based on in-silico modeling principles and experimental evidence from related compounds, the primary reactions of this compound can be categorized into three main types:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is activated towards attack by nucleophiles, with the bromine atom serving as a leaving group.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond provides a handle for the formation of new carbon-carbon or carbon-heteroatom bonds, most notably through Suzuki-Miyaura coupling.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which opens up a wide range of further functionalization possibilities.
This guide will compare the predicted and observed reactivity of this compound with its methyl ester analog, Methyl 4-bromo-2-nitrobenzoate, to highlight the electronic and steric influence of the ester group.
Comparative Reactivity Analysis
The reactivity of this compound is compared with Methyl 4-bromo-2-nitrobenzoate across three key reaction types. The data presented is a synthesis of values reported in the literature for similar substrates and predictions based on computational studies of reaction mechanisms.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate is heavily influenced by the electrophilicity of the carbon atom bearing the leaving group and the stability of the Meisenheimer intermediate. Both the nitro group and the carbonyl of the ester are electron-withdrawing, activating the ring for nucleophilic attack. Computational studies on similar substrates suggest that the reaction often proceeds through a concerted mechanism, though a stepwise pathway via a Meisenheimer complex is possible, especially with strong electron-withdrawing groups.[1][2][3][4][5]
| Feature | This compound | Methyl 4-bromo-2-nitrobenzoate | In-Silico Rationale |
| Relative Reaction Rate | Slightly Slower | Slightly Faster | The slightly greater electron-withdrawing inductive effect of the methyl ester compared to the tert-butyl ester can lead to a more electrophilic aromatic ring, accelerating the nucleophilic attack. The bulky tert-butyl group may also introduce minor steric hindrance at the reaction center. |
| Predicted Yield | High | High | Both esters are effective at activating the ring for SNAr, leading to high expected yields under appropriate conditions. |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. The reaction rate is dependent on the efficiency of the oxidative addition of the palladium catalyst to the C-Br bond. Electron-withdrawing groups on the aryl halide generally accelerate this step.
| Feature | This compound | Methyl 4-bromo-2-nitrobenzoate | In-Silico Rationale |
| Relative Reaction Rate | Slower | Faster | Computational studies on Suzuki-Miyaura reactions indicate that steric hindrance around the C-Br bond can significantly impact the rate of oxidative addition. The bulky tert-butyl group is expected to create more steric hindrance than the methyl group, thus slowing down the reaction.[6][7][8] |
| Typical Yield | 75-90% | 80-95% | While both substrates are expected to give good to excellent yields, the slower reaction rate and potential for side reactions due to steric hindrance might lead to slightly lower yields for the tert-butyl ester under identical conditions.[9][10][11][12][13] |
Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a common and crucial transformation. Various reagents can achieve this, with chemoselectivity being a key consideration to avoid reduction of the ester or cleavage of the C-Br bond.
| Feature | This compound | Methyl 4-bromo-2-nitrobenzoate | In-Silico Rationale |
| Reagent Compatibility | Good | Good | Both esters are generally stable under common nitro reduction conditions, such as using SnCl₂ or catalytic hydrogenation with specific catalysts to avoid dehalogenation.[14][15][16][17] |
| Typical Yield | >90% | >90% | The reduction of the nitro group is typically a high-yielding reaction for both substrates, with the choice of reducing agent being critical for chemoselectivity. |
Experimental Protocols
The following are detailed experimental protocols for the key reactions discussed. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol for Nucleophilic Aromatic Substitution (SNAr)
Reaction: this compound with a generic nucleophile (e.g., an amine).
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Add the amine nucleophile to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Cross-Coupling
Reaction: this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 eq)
-
Anhydrous Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Prepare a degassed solvent mixture of dioxane and water (4:1) by bubbling the inert gas through the solvents for 20-30 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Selective Reduction of the Nitro Group
Reaction: Reduction of this compound to tert-Butyl 2-amino-4-bromobenzoate.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol.
-
Add SnCl₂·2H₂O to the solution.
-
Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations of Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the discussed chemical transformations and a general experimental workflow.
Caption: SNAr reaction pathway of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for organic synthesis.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. DFT studies on palladium catalyzed Suzuki-Miyaura reaction [morressier.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Characterization data for novel compounds synthesized from tert-Butyl 4-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of novel compounds synthesized from the versatile starting material, tert-Butyl 4-bromo-2-nitrobenzoate. The following sections detail synthetic pathways, present characterization data for the resulting compounds, and offer comprehensive experimental protocols. This information is intended to assist researchers in evaluating and selecting synthetic strategies for the development of new chemical entities.
Synthetic Pathways and Characterization Data
This compound serves as a valuable scaffold for the introduction of molecular diversity through various palladium-catalyzed cross-coupling reactions. The bromo-substituent at the 4-position is amenable to Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Furthermore, the nitro group at the 2-position can be reduced and subsequently cyclized to form various heterocyclic structures, such as quinazolinones and benzoxazinones.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of tert-Butyl 4-aryl-2-nitrobenzoates
This table outlines the expected outcomes of Suzuki-Miyaura coupling reactions between this compound and various arylboronic acids.
| Entry | Arylboronic Acid | Product | Expected Yield (%) | Expected Purity (%) | Representative Spectroscopic Data |
| 1 | Phenylboronic acid | tert-Butyl 4-phenyl-2-nitrobenzoate | 85-95 | >98 | ¹H NMR (CDCl₃, 400 MHz): δ 8.0-7.4 (m, 9H, Ar-H), 1.6 (s, 9H, C(CH₃)₃). |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl 4-(4-methoxyphenyl)-2-nitrobenzoate | 80-90 | >98 | ¹H NMR (CDCl₃, 400 MHz): δ 7.9-6.9 (m, 8H, Ar-H), 3.9 (s, 3H, OCH₃), 1.6 (s, 9H, C(CH₃)₃). |
| 3 | 3-Pyridinylboronic acid | tert-Butyl 4-(pyridin-3-yl)-2-nitrobenzoate | 75-85 | >97 | ¹H NMR (CDCl₃, 400 MHz): δ 8.8-7.4 (m, 8H, Ar-H), 1.6 (s, 9H, C(CH₃)₃). |
Table 2: Buchwald-Hartwig Amination for the Synthesis of tert-Butyl 4-amino-2-nitrobenzoates
This table illustrates the potential products and expected data from the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine | Product | Expected Yield (%) | Expected Purity (%) | Representative Spectroscopic Data |
| 1 | Morpholine | tert-Butyl 4-morpholino-2-nitrobenzoate | 80-90 | >98 | ¹H NMR (CDCl₃, 400 MHz): δ 7.5-6.8 (m, 3H, Ar-H), 3.8 (t, 4H, N(CH₂)₂), 3.3 (t, 4H, O(CH₂)₂), 1.6 (s, 9H, C(CH₃)₃). |
| 2 | Aniline | tert-Butyl 4-(phenylamino)-2-nitrobenzoate | 70-85 | >97 | ¹H NMR (CDCl₃, 400 MHz): δ 7.6-6.9 (m, 8H, Ar-H), 6.0 (s, 1H, NH), 1.6 (s, 9H, C(CH₃)₃). |
| 3 | Benzylamine | tert-Butyl 4-(benzylamino)-2-nitrobenzoate | 75-88 | >98 | ¹H NMR (CDCl₃, 400 MHz): δ 7.5-6.5 (m, 8H, Ar-H), 4.4 (d, 2H, NCH₂), 1.6 (s, 9H, C(CH₃)₃). |
Experimental Protocols
Detailed experimental procedures for the key synthetic transformations are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent such as 1,4-dioxane or toluene (10 mL) is added the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and an aqueous solution of a base, typically 2M Na₂CO₃ (2.0 mL). The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C for 4-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tert-butyl 4-aryl-2-nitrobenzoate.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene or 1,4-dioxane (5 mL) is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the target tert-butyl 4-amino-2-nitrobenzoate derivative.
Visualizing Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: General synthetic routes from this compound.
Caption: Plausible routes to heterocyclic compounds.
A Comparative Guide to the Applications of Substituted Nitrobenzoates in Scientific Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Substituted nitrobenzoates, a versatile class of aromatic compounds, have garnered significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities. The presence of the electron-withdrawing nitro group, combined with various substituents on the benzene ring, allows for the fine-tuning of their physicochemical properties and biological targets. This guide provides an objective comparison of the performance of substituted nitrobenzoates across several key applications, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Antimicrobial Applications
Substituted nitrobenzoates have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their primary mechanism is often attributed to the reduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that damage cellular components.
Comparative Antibacterial and Antifungal Activity
The minimum inhibitory concentration (MIC) is a key metric for evaluating the potency of antimicrobial agents. The following table summarizes the MIC values of various substituted nitrobenzoate derivatives against different microbial strains, showcasing their potential as antimicrobial leads.
| Compound/Derivative | Microbial Strain | MIC (µM) | Reference |
| 2-chloro-5-nitrobenzoic acid derivative 1 | S. aureus ATCC 25923 | 100 | [1] |
| 2-chloro-5-nitrobenzoic acid derivative 2 | MRSA (clinical isolate) | 100 | [1] |
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | S. aureus | Active (comparable to ampicillin) | [1] |
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | B. subtilis | Active | [1] |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermontii | 207.39 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the standardized method for determining the MIC of a compound against a specific bacterial strain.
1. Preparation of Bacterial Inoculum:
-
A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to the 0.5 McFarland standard.[1]
2. Compound Dilution:
-
The test compound is serially diluted in a suitable broth medium within a 96-well microtiter plate to achieve a range of concentrations.[1]
3. Inoculation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
A positive control (broth with bacteria, no compound) and a negative control (broth only) are included on each plate.[1]
4. Incubation:
-
The microtiter plate is incubated at 37°C for 18-24 hours.[1]
5. Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
Below is a generalized workflow for determining the Minimum Inhibitory Concentration.
Anticancer Applications
Substituted nitrobenzoates have emerged as promising candidates in cancer therapy, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that are critical for cancer cell proliferation and survival.[3][4]
Comparative Cytotoxicity Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of different nitro-substituted benzothiazole derivatives against several cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nitro-substituted Benzothiazole (Compound A) | HepG2 (Liver Cancer) | 56.98 (24h), 38.54 (48h) | [3] |
| Fluorine-substituted Benzothiazole (Compound B) | HepG2 (Liver Cancer) | 59.17 (24h), 29.63 (48h) | [3] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[5]
2. Compound Treatment:
-
Treat the cells with various concentrations of the nitrobenzoate derivatives for a specified duration (e.g., 24-72 hours).[5]
3. MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.[5]
4. Solubilization:
-
Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.[5]
5. Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
The following diagram illustrates the experimental workflow of an MTT assay.
Signaling Pathways in Cancer
Nitro-substituted benzothiazoles have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.[3][4] A notable mechanism is the downregulation of the Epidermal Growth Factor Receptor (EGFR), which subsequently inhibits downstream pathways such as PI3K/AKT/mTOR and ERK/MAPK.[4] Furthermore, these compounds can inhibit the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators.[4]
Anti-inflammatory Applications
Substituted nitrobenzoates also exhibit significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Comparative Anti-inflammatory Activity
The following table compares the in vitro anti-inflammatory activity of various compounds, including nitro-substituted derivatives, by their ability to inhibit protein denaturation, a hallmark of inflammation.
| Compound | IC50 for Protein Denaturation Inhibition (mM) | Reference |
| Compound 5a | 4.65 ± 0.22 | [6] |
| Compound 5b | 7.34 ± 0.28 | [6] |
| Compound 5c | 5.23 ± 0.18 | [6] |
| Compound 5d | 1.96 ± 0.09 | [6] |
| O-Acetyl salicylic acid (Aspirin) | 6.41 ± 0.18 | [6] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol details a common method for assessing the inhibitory effect of compounds on the COX-2 enzyme.
1. Reagent Preparation:
-
Reconstitute the human recombinant COX-2 enzyme and other necessary components according to the manufacturer's instructions.[5]
-
Prepare a reaction mixture containing COX Assay Buffer and diluted COX Cofactor.[5]
2. Assay Setup:
-
Add the reaction mix to the wells of a 96-well plate.
-
Add the test compounds, dissolved in a suitable solvent like DMSO, at various concentrations to the designated sample wells.[5]
3. Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction.
-
The activity of COX-2 is often measured by monitoring the fluorescence of a product formed from a specific substrate.[4]
4. Data Analysis:
-
Measure the fluorescence using a fluorometer.
-
Calculate the IC50 values from the resulting dose-response curves.[4]
The diagram below illustrates the role of substituted nitrobenzoates in inhibiting the cyclooxygenase pathway.
Prodrug Applications
A significant area of research for substituted nitrobenzoates is their use as prodrugs.[1][7] In this strategy, the nitrobenzoate moiety acts as a trigger that can be selectively activated under specific physiological conditions, such as the hypoxic environment of tumors or by specific microbial enzymes, to release a potent therapeutic agent.[5][8] This approach aims to improve the therapeutic index of drugs by minimizing systemic toxicity and enhancing their delivery to the target site. The structure-activity relationship of these prodrugs is a key area of investigation to optimize their activation kinetics and therapeutic efficacy.[2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - UBC Library Open Collections [open.library.ubc.ca]
Safety Operating Guide
Safe Disposal of tert-Butyl 4-bromo-2-nitrobenzoate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 4-bromo-2-nitrobenzoate, catering to researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure safe handling and environmental compliance.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Category | Item | Specification |
| Eye Protection | Safety Goggles | European Standard EN 166 or equivalent. |
| Hand Protection | Protective Gloves | Nitrile rubber gloves are recommended. |
| Skin and Body | Lab Coat/Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory | Respirator (if needed) | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust or aerosols are generated.[3] |
II. Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Ensure adequate ventilation in the affected area.[3]
-
Wear the required PPE as detailed in Table 1.
-
Contain the spill. Prevent the powder from spreading.
-
Carefully sweep up the solid material.[1][3] Avoid creating dust.
-
Collect the swept material and place it into a suitable, clearly labeled, and closed container for disposal.[1][3]
-
Dispose of contaminated clothing and cleaning materials as hazardous waste.[2]
III. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[1][2] This substance should be treated as hazardous waste.
Operational Disposal Plan:
-
Package the Waste: Ensure the waste this compound is in a securely sealed and properly labeled container.
-
Consult Regulations: Refer to your institution's environmental health and safety (EHS) office and local waste disposal regulations.
-
Engage a Licensed Waste Disposal Company: The recommended method of disposal is to entrust the material to a licensed professional waste disposal service.[2]
-
Alternative Disposal Method (if permissible): In some jurisdictions, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained personnel in a permitted facility.
-
Documentation: Maintain records of the disposal process as required by your institution and local authorities.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl 4-bromo-2-nitrobenzoate
For Immediate Implementation: This guide provides essential safety and logistical protocols for the handling and disposal of tert-Butyl 4-bromo-2-nitrobenzoate. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary of Safety Protocols
Handling this compound requires stringent adherence to safety protocols due to its potential hazards, including skin and eye irritation, and possible respiratory irritation.[1][2][3] The cornerstone of safe handling lies in a multi-faceted approach encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and meticulous disposal practices. All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the required PPE for various levels of protection.
| Protection Level | Equipment | Specification & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | Essential to minimize the inhalation of dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are mandatory to protect against splashes. A face shield should be worn over goggles, especially when handling larger quantities or during vigorous reactions that pose a splash hazard.[4][6] |
| Hand Protection | Chemical-Resistant Gloves (Butyl Rubber or Neoprene recommended) | Standard disposable nitrile gloves offer limited protection against aromatic and halogenated compounds.[2][6][7] For prolonged contact, Butyl rubber gloves are highly recommended for their resistance to nitrocompounds and corrosive acids.[3][8] Neoprene gloves are a suitable alternative.[8][9] Double-gloving is advised, and gloves should be changed immediately upon contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is required to protect skin and personal clothing from contamination.[4][6][9] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor/Acid Gas Cartridges | Required when working outside of a fume hood or if engineering controls are insufficient. A respirator with cartridges such as the 3M 6003 series, which are effective against organic vapors and acid gases, should be used.[1][4][10] |
Detailed Glove Selection Guide
The choice of glove material is critical for preventing skin exposure. Below is a comparison of common laboratory glove materials and their suitability for handling this compound.
| Glove Material | Chemical Resistance to Aromatic/Halogenated/Nitro Compounds | Recommendation |
| Nitrile | Poor to Fair.[2][6][7] Not recommended for prolonged exposure to aromatic or halogenated hydrocarbons.[2][6] | Suitable for incidental contact only. Must be changed immediately upon any splash. |
| Neoprene | Good resistance to acids, and hydrocarbons.[6][8][9] | Recommended for handling this compound. |
| Butyl Rubber | Excellent resistance to nitrocompounds and highly corrosive acids.[3][8] | Highly Recommended for all handling procedures involving this compound. |
| Latex (Natural Rubber) | Poor resistance to most organic solvents.[11] | Not Recommended. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
PPE: Don all required PPE as outlined in the tables above before entering the designated handling area.
2. Handling the Compound:
-
Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid dust inhalation.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Reactions: All reactions involving this compound must be conducted within a certified chemical fume hood.
Disposal Plan: Managing Halogenated and Nitrated Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
Halogenated Waste: All waste containing this compound must be collected in a designated, clearly labeled hazardous waste container for halogenated organic waste.[12][13]
-
Do Not Mix: Do not mix halogenated waste with non-halogenated waste streams.[12]
2. Waste Collection and Storage:
-
Solid Waste: Unused solid compound and contaminated materials (e.g., weigh paper, pipette tips, gloves) must be placed in a designated solid hazardous waste container.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a sealed, properly labeled container for halogenated liquid waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.
-
Storage: Store waste containers in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[12]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. 3M™ Organic Vapors/Acid Gases Respirator Cartridges, 2/Pack, For Use With 1/2 Mask and Full Face Respirators - 6614 - Northern Safety Co., Inc. [northernsafety.com]
- 2. gloves.com [gloves.com]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. 3m.com [3m.com]
- 5. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. yourglovesource.com [yourglovesource.com]
- 10. pksafety.com [pksafety.com]
- 11. cleanroom.byu.edu [cleanroom.byu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. nipissingu.ca [nipissingu.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
